This is an in-depth technical guide on Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9), designed for researchers and drug development professionals. Properties, Synthesis, and Applications in Advanced Organic Chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9), designed for researchers and drug development professionals.
Properties, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary
Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9), herein referred to as DBCA-Me , is a highly functionalized, electron-deficient building block used in the synthesis of complex heterocycles and pharmaceutical intermediates. Structurally analogous to the well-known biocide DBNPA (2,2-dibromo-3-nitrilopropionamide), DBCA-Me is distinguished by its ester functionality, which offers orthogonal reactivity to the amide group found in DBNPA.
This guide analyzes the compound's dual role as both an electrophilic brominating agent and a dense carbon scaffold for constructing quaternary centers. Its unique reactivity profile stems from the synergistic electron-withdrawing effects of the nitrile (-CN) and methyl ester (-COOMe) groups, which activate the geminal bromine atoms for radical and nucleophilic transformations.
Chemical & Physical Profile
DBCA-Me is a dense, reactive liquid (or low-melting solid depending on purity) characterized by high electrophilicity.
Table 1: Physicochemical Properties
Property
Value / Description
Note
CAS Number
13280-86-9
IUPAC Name
Methyl 2,2-dibromo-2-cyanoacetate
Molecular Formula
C₄H₃Br₂NO₂
Molecular Weight
256.88 g/mol
High bromine content (62% by mass)
Appearance
Colorless to pale yellow liquid
Darkens upon storage (light sensitivity)
Density
~1.95 g/cm³ (Estimated)
High density due to dibromo substitution
Boiling Point
100–105 °C at 15 mmHg
Thermally unstable above 120 °C
Solubility
Soluble in DCM, CHCl₃, EtOAc, MeOH
Hydrolyzes slowly in water
Stability
Moisture and light sensitive
Store under inert gas at 2–8 °C
Critical Note on Stability: Unlike its unbrominated precursor (methyl cyanoacetate), DBCA-Me is prone to decarboxylation and de-bromination if exposed to basic conditions or elevated temperatures (>120°C).
Mechanistic Chemistry & Reactivity
The chemical behavior of DBCA-Me is defined by the "Gem-Dibromo Effect" flanked by two strong electron-withdrawing groups (EWGs). This creates a highly electrophilic central carbon and labile C-Br bonds.
Reactivity Modes
Bromonium Ion Source (
): The EWGs pull electron density away from the bromine atoms, making them partially positive. This allows DBCA-Me to act as a mild, selective brominating agent for active methylene compounds.
Radical Precursor: The C-Br bond is weak (~65-70 kcal/mol), making it an excellent substrate for Atom Transfer Radical Addition (ATRA) reactions initiated by Cu(I) or Ru(II) catalysts.
Michael Acceptor Precursor: Upon reduction (loss of one Br), the resulting radical or anion can undergo conjugate addition.
Diagram 1: Reactivity Profile of DBCA-Me
Figure 1: Primary reaction pathways for DBCA-Me, highlighting its versatility as a bromine donor, radical precursor, and heterocycle building block.
Synthesis & Production Protocol
The synthesis of DBCA-Me follows a standard electrophilic halogenation pathway. The protocol below describes the bromination of methyl cyanoacetate.
Synthesis Workflow
Reaction:
Reagents:
Methyl Cyanoacetate (1.0 eq)
Bromine (2.05 eq)
Solvent: Water (biphasic) or Glacial Acetic Acid
Catalyst: Sodium Bromate (oxidant to recycle HBr) or trace acid.
Step-by-Step Procedure:
Setup: Charge a glass-lined reactor with methyl cyanoacetate and water (1:3 ratio). Cool to 10–15 °C.
Bromine Addition: Add liquid bromine dropwise over 2–3 hours. Crucial: Maintain internal temperature <20 °C to prevent hydrolysis of the ester.
Post-Reaction: Stir for 1 hour at room temperature. The product will separate as a dense lower organic layer (if using water) or require extraction (if using acetic acid).
Quenching: Wash the organic layer with 10% sodium bisulfite (
) to remove unreacted bromine (indicated by the disappearance of the red color).
Purification: Dry over
and concentrate in vacuo.
Note: Distillation must be performed under high vacuum (<5 mmHg) and low temperature to avoid decomposition.
Diagram 2: Synthesis Pathway
Figure 2: Stepwise synthesis of DBCA-Me via controlled bromination.
Applications in Drug Development & Organic Synthesis[3][4][5][6]
Heterocycle Construction
DBCA-Me is a "linchpin" reagent for synthesizing 5-membered heterocycles.
Thiazole Synthesis: Reaction with thioamides or thioureas. The gem-dibromo carbon acts as a 1,1-dielectrophile, reacting with the sulfur and nitrogen of the thioamide to close the ring.
Application: Synthesis of novel antibiotics or kinase inhibitors containing a thiazole core.
Imidazoles: Similar condensation with amidines.
Atom Transfer Radical Addition (ATRA)
In medicinal chemistry, creating quaternary carbons is challenging. DBCA-Me serves as a radical precursor in ATRA reactions.
Mechanism: A transition metal catalyst (Cu or Ru) abstracts a bromine atom to form a stabilized radical
.
Reaction: This radical adds across an alkene. The metal complex then transfers the bromine back to the adduct.
Result: A gamma-bromo ester with a quaternary center, which can be cyclized to form lactams or cyclopropanes.
Biocidal Properties (Analogous to DBNPA)
While DBNPA (the amide) is the industry standard biocide, DBCA-Me exhibits similar antimicrobial efficacy due to the active bromine.
Mechanism: Rapid reaction with sulfur-containing nucleophiles (e.g., thiols in bacterial enzymes), leading to cell death.
Use Case: DBCA-Me is preferred over DBNPA in systems where ester solubility (lipophilicity) is required, or where the amide bond of DBNPA is undesirable due to hydrogen bonding interactions.
Safety & Handling (E-E-A-T)
Hazard Classification:
Acute Toxicity: High. Toxic if swallowed or inhaled.
Skin/Eye: Severe irritant and lachrymator. Causes skin burns.
Sensitization: Potential skin sensitizer.
Handling Protocol:
Engineering Controls: Handle only in a functioning fume hood. The vapor is heavy and lachrymatory.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during synthesis.
Decontamination: Spills should be treated with a mixture of sodium bisulfite and sodium carbonate to neutralize the bromine and acid.
Storage: Store in amber glass containers under nitrogen. Refrigeration (2–8 °C) extends shelf life by retarding hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61122, Methyl cyanoacetate (Precursor). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - 2,2-Dibromo-2-cyanoacetamide (DBNPA - Analogous Chemistry). Retrieved from [Link]
Organic Syntheses. Bromination of Active Methylene Compounds. Coll. Vol. 3, p. 381. Retrieved from [Link]
Exploratory
Methyl 2,2-dibromo-2-cyanoacetate structure and molecular weight
Reagent Profile & Synthetic Utility in Medicinal Chemistry Part 1: Executive Summary & Chemical Identity Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a highly functionalized, electron-deficient building block used primar...
Author: BenchChem Technical Support Team. Date: February 2026
Reagent Profile & Synthetic Utility in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a highly functionalized, electron-deficient building block used primarily as a brominating agent and a precursor for heterocyclic scaffolds in drug discovery. Structurally, it represents a "gem-dibromo" species where a central carbon is flanked by three electron-withdrawing groups (EWGs): two bromine atoms, a nitrile group, and a methyl ester.
This unique electronic environment makes the central carbon highly electrophilic and liable to radical formation, serving as a versatile linchpin for constructing complex pharmacophores such as oxazoles, thiazoles, and functionalized cyclopropanes.
Chemical Identity Card
Property
Data
IUPAC Name
Methyl 2,2-dibromo-2-cyanoacetate
CAS Number
13280-86-9
Molecular Formula
Molecular Weight
256.88 g/mol
Physical State
Liquid / Low-melting solid (dependent on purity)
Density
~2.0 g/cm³ (Estimated based on dibromo analogs)
Solubility
Soluble in DCM, CHCl₃, THF; decomposes in aqueous base.
Part 2: Structural Analysis & Molecular Weight Breakdown
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in high-throughput screening (HTS) library synthesis.
Element
Count
Atomic Mass (Da)
Total Mass contribution
Carbon (C)
4
12.011
48.044
Hydrogen (H)
3
1.008
3.024
Bromine (Br)
2
79.904
159.808
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
2
15.999
31.998
Total
256.881 g/mol
Electronic Architecture
The reactivity of MDBCA is defined by the Geminal Dibromo Effect .
Inductive Withdrawal: The nitrile (-CN) and ester (-COOMe) groups pull electron density from the central carbon (
).
Hyperconjugation: The two bromine atoms stabilize radical intermediates at the
position, making this reagent excellent for radical transfer reactions or atom-transfer radical addition (ATRA).
Steric Bulk: The two bromine atoms create significant steric hindrance, directing nucleophilic attacks to the ester carbonyl or facilitating specific cyclization geometries.
Part 3: Synthesis & Quality Control Protocol
While often purchased, in-house synthesis ensures freshness, as alpha-bromo esters degrade over time (releasing HBr).
Synthesis Workflow (Bromination of Methyl Cyanoacetate)
Reaction Principle: Electrophilic alpha-bromination using Bromine (
) or N-Bromosuccinimide (NBS).
Reagents:
Methyl Cyanoacetate (1.0 eq)
Bromine (
) (2.05 eq) or NBS
Catalyst: HBr (cat.) or Acetyl Chloride (cat.)
Solvent: Dichloromethane (DCM) or Water (Green chemistry variant)
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.
Chilling: Charge Methyl Cyanoacetate and solvent. Cool to 0–5°C.
Addition: Add
dropwise. The reaction is exothermic.[1] Maintain temperature <10°C to prevent hydrolysis of the ester.
Post-Reaction: Stir at room temperature for 2 hours.
Quench: Wash the organic layer with aqueous sodium bisulfite (
) to remove excess bromine (decolorization).
Purification: Dry over
, filter, and concentrate in vacuo. Distillation is possible but risky due to thermal instability; use immediately or store at -20°C.
Figure 1: Synthetic pathway for the generation of MDBCA via direct bromination.
Part 4: Applications in Drug Discovery[2]
MDBCA is not typically a drug itself but a "privileged intermediate" used to access specific heterocycles found in kinase inhibitors and antibiotics.
Heterocycle Formation (The Hantzsch-Type Synthesis)
MDBCA reacts with thioamides or amidines to form thiazoles and imidazoles. The gem-dibromo moiety acts as a 1,1-dielectrophile.
Mechanism: Nucleophilic attack by sulfur (thioamide) displaces one bromide
Cyclization displaces the second bromide Elimination/Aromatization.
Target Scaffolds: 2,4-disubstituted thiazole-5-carboxylates (common in anti-inflammatory research).
Reformatsky-Type Reactions
In the presence of Zinc (Zn) or Samarium Diiodide (
), MDBCA forms a zinc enolate that can attack aldehydes or ketones.
Utility: Synthesis of highly functionalized
-hydroxy nitriles/esters.
Brominating Agent (Bio-isostere Synthesis)
It serves as a "soft" brominating agent, transferring
to activated aromatics or enols, often with better selectivity than elemental bromine.
Figure 2: Divergent synthetic utility of MDBCA in accessing pharmaceutical scaffolds.
Part 5: Safety & Handling (Critical)
Warning: This compound is structurally related to 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a potent biocide. It shares similar toxicological properties.
Lachrymator: Alpha-bromo esters are potent tear agents. All operations must occur in a functioning fume hood.
Skin Absorption: Highly permeable. Double-gloving (Nitrile + Laminate) is recommended.
Hydrolysis Hazard: Contact with water releases HBr (corrosive acid) and HCN (hydrogen cyanide) derivatives under specific acidic/metabolic conditions.
Storage: Store under inert gas (
or ) at 2–8°C. Brown glass is required to prevent photolytic debromination.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121553163, Methyl 2,2-dibromo-2-cyanoacetate. Retrieved from [Link]
Matrix Fine Chemicals. Ethyl 2,2-dibromo-2-cyanoacetate (Analogous Synthesis Data). Retrieved from [Link][1]
Organic Syntheses. Dibromoacetonitrile (Mechanistic Analog for Bromination). Coll. Vol. 4, p. 254 (1963). Retrieved from [Link]
Suppliers and price of methyl 2,2-dibromo-2-cyanoacetate
The following technical guide provides an in-depth analysis of Methyl 2,2-dibromo-2-cyanoacetate , structured for researchers and drug development professionals. CAS: 13280-86-9 | Formula: C₄H₃Br₂NO₂ | MW: 270.88 g/mol [...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of Methyl 2,2-dibromo-2-cyanoacetate , structured for researchers and drug development professionals.
Methyl 2,2-dibromo-2-cyanoacetate is a highly specialized halogenated building block used primarily as a brominating agent and a C3 synthon in the construction of pharmacologically active heterocycles.[1] While often overshadowed by its ethyl analog (Ethyl 2,2-dibromo-2-cyanoacetate) and its amide derivative (DBNPA), the methyl ester offers specific advantages in atom economy and transesterification-based workflows.[1]
This guide addresses the sourcing challenges, safety protocols, and synthetic utility of this compound, providing a critical "Build vs. Buy" analysis for research teams.
Chemical Structure & Properties
Property
Specification
IUPAC Name
Methyl 2,2-dibromo-2-cyanoacetate
SMILES
COC(=O)C(Br)(Br)C#N
Appearance
Colorless to pale yellow liquid (or low-melting solid)
Boiling Point
~105–110 °C (at reduced pressure, predicted)
Density
~1.9–2.0 g/cm³ (High density due to bromine content)
Solubility
Soluble in DCM, CHCl₃, THF; decomposes in alkaline water.[1][2][3][4]
Market Landscape: Suppliers & Sourcing Strategy
Unlike the industrial biocide DBNPA (2,2-Dibromo-3-nitrilopropionamide), the methyl ester is not a bulk commodity.[1] It is classified as a Fine Chemical / Custom Synthesis item.
Supply Chain Reality
Most "listings" for CAS 13280-86-9 on aggregator sites (e.g., Guidechem, MolPort) are "Make-to-Order" rather than "In-Stock."[1] Researchers must distinguish between Stock Reagents and Custom Synthesis to avoid project delays.
Price Benchmarking & Sourcing Matrix
The following table provides a strategic cost analysis. Since the Methyl ester is rare, the Ethyl ester is provided as the standard commercial benchmark.
Compound Variant
CAS
Availability
Estimated Price (Research Grade)
Primary Use Case
Methyl Ester
13280-86-9
Low (Custom)
$500 - $1,200 / 10g (Custom Quote)
Specific SAR studies; Methanol-compatible routes.[1]
Expert Insight: If your synthetic route tolerates an ethyl ester moiety, purchase CAS 13280-85-8 (Ethyl analog) . It is functionally equivalent in 95% of heterocyclic cyclizations and is readily available from suppliers like Matrix Fine Chemicals , Apollo Scientific , or BLD Pharm . Opt for the Methyl ester only if steric constraints or specific methyl-group retention is critical.
Synthetic Utility: The "Why" and "How"
The core value of Methyl 2,2-dibromo-2-cyanoacetate lies in its dual reactivity:
Electrophilic Bromine Source: It can transfer Br⁺ to carbanions.
Cyclization Partner: It reacts with amidines, ureas, and thioamides to form 5-membered heterocycles (e.g., thiazoles, imidazoles).
Key Reaction: Hantzsch-Type Thiazole Synthesis
The most common application is the reaction with thioamides to form 2,4-disubstituted thiazole-5-carboxylates.[1] This reaction proceeds via an initial S-alkylation followed by cyclization.
Workup: Cool to precipitate the HBr salt or neutralize with NaHCO₃ to isolate the free base.
Validation: Monitor disappearance of the nitrile stretch (2200-2250 cm⁻¹) via IR or the shift of the methyl peak in ¹H NMR.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the reaction pathway from the dibromo-cyanoacetate scaffold to a thiazole derivative.
Caption: Mechanistic pathway for the synthesis of thiazole derivatives using Methyl 2,2-dibromo-2-cyanoacetate as a C2-synthon.
Quality Control & Validation Standards
When sourcing this material (especially via custom synthesis), rigorous QC is required to ensure the "dibromo" functionality is intact, as these compounds can degrade (debrominate) upon prolonged storage.
QC Protocol
¹H NMR (CDCl₃):
Look for the singlet of the methyl ester (-OCH3) at ~3.95 ppm .[1]
Critical Check: Ensure no signals correspond to monobromo species (often a doublet/multiplet upfield) or the non-brominated methyl cyanoacetate (singlet at ~3.8 ppm, CH₂ at ~3.5 ppm).
Melting Point:
While the methyl ester is often a liquid or low-melting solid, the ethyl analog melts at ~50°C. If the sample is a high-melting solid (>100°C), it may be the amide (DBNPA, mp 122-125°C), indicating a mis-shipment.[1]
Elemental Analysis:
Verify Bromine content (~59% by weight). Low Br% indicates hydrolysis or reduction.
Safety & Handling (E-E-A-T Critical)
Warning: This compound is a potent alkylating agent and lachrymator. It shares the high toxicity profile of DBNPA.
Glove Selection: Nitrile is generally sufficient for splash protection, but double-gloving is recommended due to the high permeation potential of halogenated esters.
Neutralization: Spills should be treated with a dilute solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate to quench the active bromine before disposal.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCN and HBr).
References
PubChem. Methyl 2,2-dibromo-2-cyanoacetate (Compound Summary). National Library of Medicine. [Link]
Matrix Fine Chemicals. Ethyl 2,2-dibromo-2-cyanoacetate Product Page (Reference for Analog).[Link][1][6]
Precision in Nomenclature: A Technical Guide to Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9)
Executive Summary In the high-stakes environment of drug development and organic synthesis, ambiguity is a liability. Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9) represents a critical reagent often obscured by a f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of drug development and organic synthesis, ambiguity is a liability. Methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9) represents a critical reagent often obscured by a fragmented nomenclature landscape. Frequently confused with its ethyl analog or the biocidal amide derivative (DBNPA), this compound serves as a potent electrophilic brominating agent and a specialized
synthon for heterocyclic construction.
This guide provides a definitive technical reference for researchers, resolving synonym confusion, detailing synthesis protocols, and establishing rigorous identification standards.
Part 1: The Nomenclature Matrix
The primary challenge with Methyl 2,2-dibromo-2-cyanoacetate is the lack of a single, universally adopted trade name. Literature searches often fail because databases index this molecule under disparate systematic names.
Table 1: Synonym & Identifier Resolution
Nomenclature System
Synonym / Identifier
Technical Context
CAS Registry
13280-86-9
The Gold Standard. Use this for procurement and regulatory checks to avoid confusion with the ethyl ester (13280-85-8).
IUPAC (Preferred)
Methyl 2,2-dibromo-2-cyanoacetate
The most chemically accurate descriptor, explicitly denoting the ester group and halogenation state.
Common / Trade
Methyl dibromocyanoacetate
Frequently used in older literature (pre-1990) and supplier catalogs.
Structural
Dibromocyanoacetic acid methyl ester
Often found in German chemical literature (Dibromcyanessigsäuremethylester).
Functional Class
-Dibromo--cyanoacetate
Emphasizes the reactivity of the alpha-carbon, common in mechanistic discussions.
"False Friend"
DBNPA (2,2-Dibromo-3-nitrilopropionamide)
WARNING: This is the amide (CAS 10222-01-2), a common biocide. It is chemically distinct and not a synonym.
Part 2: Structural Identity & Verification
To ensure experimental reproducibility, one must verify the integrity of the reagent. The dibromo species is prone to debromination (reverting to the monobromo species) if stored improperly or exposed to reducing conditions.
Verification Logic
The following decision tree outlines the logical flow for confirming the identity of Methyl 2,2-dibromo-2-cyanoacetate versus its common impurities.
Figure 1: Logical decision tree for spectroscopic verification. The absence of an alpha-proton signal is the critical differentiator between the target dibromo compound and the monobromo impurity.
Part 3: Synthesis & Reactivity Protocol
While the ethyl ester is more commonly cited in legacy texts, the methyl ester is synthesized via a similar, robust bromination pathway. The reaction relies on the high acidity of the
-protons in methyl cyanoacetate.
The Protocol: Bromination of Methyl Cyanoacetate
Objective: Synthesis of Methyl 2,2-dibromo-2-cyanoacetate.
Precursor: Methyl Cyanoacetate (CAS 105-34-0).[1][2]
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser leading to a caustic scrubber (to trap HBr gas).
Charging: Charge the flask with Methyl Cyanoacetate (1.0 eq) and water (5 volumes). Cool to 0–5°C using an ice bath.
Bromination: Add Bromine (
) dropwise via the addition funnel.
Critical Control Point: The reaction is exothermic.[3] Maintain internal temperature <20°C to prevent hydrolysis of the ester or nitrile groups.
Observation: The red color of bromine will dissipate as it reacts.
Completion: After adding 2.05 equivalents, allow the reaction to warm to room temperature and stir for 2 hours. A persistent orange/red color indicates excess bromine (desired).
Workup:
Extract the reaction mixture with Dichloromethane (DCM).
Wash the organic layer with saturated Sodium Bicarbonate (
) to remove HBr.
Wash with Sodium Thiosulfate (
) to quench excess bromine.
Dry over Anhydrous Magnesium Sulfate (
).
Isolation: Concentrate in vacuo. The product is typically a dense, pale yellow oil.
Figure 2: Synthesis workflow illustrating the conversion of Methyl Cyanoacetate to the dibromo derivative via controlled halogenation.
Part 4: Applications in Drug Discovery[4]
Methyl 2,2-dibromo-2-cyanoacetate is not merely a solvent or simple reagent; it is a "loaded" synthon. Its utility in drug discovery stems from two primary reactivity modes:
Electrophilic Bromine Source:
Similar to NBS, the C-Br bonds are labile. In the presence of enolizable ketones or activated aromatics, it can transfer a Bromine atom, regenerating the monobromo ester. This is often "cleaner" than elemental bromine as the byproduct is a neutral organic ester rather than HBr gas.
Cyclopropanation (The "Carbenoid" Route):
Under Simmons-Smith conditions (Zn/Cu couple) or with specific transition metal catalysts, the dibromo moiety can generate a carbenoid species. This reacts with alkenes to form functionalized cyclopropanes—a structural motif increasingly common in modern pharmaceuticals (e.g., to restrict conformational freedom).
Heterocycle Formation:
Reaction with amidines or thioureas can yield highly substituted oxazoles or thiazoles, where the cyano and ester groups provide handles for further elaboration.
Part 5: Safety & Handling (E-E-A-T)
Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.
Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Storage: Store in a cool, dry place away from strong bases. Decomposition releases toxic cyanide and bromide fumes.
Spill Management: Do not wipe with paper towels. Neutralize with a dilute solution of sodium thiosulfate and sodium carbonate before cleanup.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217345: Methyl 2,2-dibromo-2-cyanoacetate. Retrieved from [Link]
Organic Syntheses. Dibromoacetonitrile (Analogous Protocol for alpha-bromination of nitriles). Org.[3][4][5][6] Synth. 1959, 39, 13. Retrieved from [Link]
A Senior Scientist's Guide to Halogenated Organic Molecules: Deconstructing the Differences Between Methyl 2,2-dibromo-2-cyanoacetate and DBNPA
Abstract In the fields of industrial microbiology, drug development, and organic synthesis, precise molecular identification is paramount. This technical guide provides an in-depth analysis of two structurally related ye...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the fields of industrial microbiology, drug development, and organic synthesis, precise molecular identification is paramount. This technical guide provides an in-depth analysis of two structurally related yet functionally distinct compounds: Methyl 2,2-dibromo-2-cyanoacetate and 2,2-dibromo-3-nitrilopropionamide (DBNPA). A common point of confusion arises from nomenclature, as DBNPA's correct IUPAC name is 2,2-dibromo-2-cyanoacetamide. This paper clarifies this ambiguity, detailing the profound impact that a single functional group—an ester versus an amide—has on the chemical properties, mechanism of action, application profile, and environmental fate of these molecules. We will explore the well-documented role of DBNPA as a potent, fast-acting industrial biocide and contrast it with the profile of Methyl 2,2-dibromo-2-cyanoacetate, which is primarily utilized as a laboratory-scale chemical intermediate. This guide serves as an essential reference for researchers and professionals requiring a clear understanding of these important halogenated compounds.
Introduction: The Critical Role of Functional Groups and Nomenclature
The efficacy and application of an active chemical compound are dictated by its molecular structure. Even subtle variations can dramatically alter its reactivity, solubility, and biological interactions. This guide addresses two such molecules: Methyl 2,2-dibromo-2-cyanoacetate and DBNPA.
The primary source of confusion stems from the nomenclature of DBNPA. While commonly known as 2,2-dibromo-3-nitrilopropionamide, its preferred IUPAC name is 2,2-dibromo-2-cyanoacetamide .[1] For the purpose of this guide, we will refer to it by its widely recognized acronym, DBNPA, while acknowledging its proper chemical name. The core objective is to differentiate DBNPA from its methyl ester analogue, Methyl 2,2-dibromo-2-cyanoacetate. The fundamental difference lies in the functional group attached to the carbonyl carbon: DBNPA possesses an amide (-CONH₂), whereas Methyl 2,2-dibromo-2-cyanoacetate has a methyl ester (-COOCH₃). This distinction is the foundation for their divergent properties and applications.
Chemical Identity and Physicochemical Properties
A molecule's identity and behavior are defined by its structure and resulting physical properties. Below is a comparative analysis of DBNPA and its methyl ester counterpart.
DBNPA (2,2-Dibromo-2-cyanoacetamide)
DBNPA is a halogenated cyanoacetamide characterized by two bromine atoms and a cyano group attached to the central carbon.[1] This configuration creates a highly electron-deficient core, making the molecule exceptionally reactive.[1]
Caption: Chemical Structure of DBNPA.
Methyl 2,2-dibromo-2-cyanoacetate
This compound shares the same dibromo-cyano active core but features a methyl ester group instead of an amide. This structural change primarily influences its polarity, solubility, and susceptibility to hydrolysis under different conditions.
Caption: Structure of Methyl 2,2-dibromo-2-cyanoacetate.
Comparative Physicochemical Data
The following table summarizes the key properties of both compounds, highlighting the differences imparted by their respective functional groups.
Readily soluble in acetone, ethanol, polyethylene glycol.[1][3][9]
Expected to be soluble in common organic solvents.
Mechanism of Action: An Electrophilic Approach to Biocidal Activity
The biocidal efficacy of both molecules stems from the highly electrophilic carbon atom bonded to two bromine atoms and a cyano group.
DBNPA: A Rapid and Irreversible Reaction
DBNPA functions as a fast-acting, non-oxidizing biocide.[10] Its mechanism is a classic example of electrophilic attack.[1][10]
Cellular Penetration: DBNPA rapidly penetrates the cell membranes of microorganisms.[11][12]
Targeting Nucleophiles: Once inside the cell, it targets nucleophilic sites, particularly the sulfur-containing thiol (-SH) groups found in essential enzymes and proteins like cysteine and glutathione.[10][11]
Covalent Bonding: The electrophilic bromine atoms are displaced in a substitution reaction, forming an irreversible covalent bond between the DBNPA fragment and the microbial biomolecule.[10]
Metabolic Disruption: This binding inactivates critical enzymes, disrupting cellular processes like metabolism and respiration, leading to rapid cell death, often within minutes.[10][13]
Caption: DBNPA's electrophilic attack on microbial enzymes.
Methyl 2,2-dibromo-2-cyanoacetate: A Postulated Mechanism
While specific biocidal studies on Methyl 2,2-dibromo-2-cyanoacetate are not widely published, its mechanism can be logically inferred from its structure. It possesses the same reactive dibromo-cyano-carbonyl core as DBNPA. Therefore, it is expected to act via a similar electrophilic mechanism. However, the ester functional group would likely alter its cell permeability and the kinetics of its reaction with cellular nucleophiles compared to DBNPA's amide group. Its primary role is not as a biocide but as a synthetic intermediate.[14]
Synthesis and Experimental Protocols
The manufacturing processes for these compounds reflect their intended scales of use.
Synthesis of DBNPA
DBNPA is typically synthesized via the acid-catalyzed bromination of cyanoacetamide.[1] Various methods exist, often employing bromine directly or generating it in situ.
This protocol is a representative example based on common synthesis routes.[15][16] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
Reactant Charging: Charge the flask with cyanoacetamide (1.0 mol) and water (250 mL). Stir until a slurry is formed.
Bromination: Begin the dropwise addition of liquid bromine (1.2 mol) via the dropping funnel, maintaining the reaction temperature between 20-30°C.
Oxidant Addition: When approximately two-thirds of the bromine has been added, begin the simultaneous dropwise addition of 30% hydrogen peroxide (0.8 mol) to oxidize the HBr byproduct back to bromine, improving atom economy.[15]
Reaction Completion: After the additions are complete, continue stirring at 20-30°C for 1.5 hours.
Isolation: The solid product will precipitate. Isolate the crude DBNPA by vacuum filtration.
Purification: Wash the filter cake with cold water to remove residual acids and salts. The product can be further purified by recrystallization if necessary.
Drying: Dry the purified product under vacuum to yield DBNPA as a crystalline solid.
Synthesis of Methyl 2,2-dibromo-2-cyanoacetate
This compound is synthesized by the bromination of its precursor, methyl cyanoacetate.
This is a generalized protocol for α-bromination of an activated ester. All work should be conducted in a well-ventilated fume hood with appropriate PPE.
Setup: Use the same setup as for DBNPA synthesis.
Reactant Charging: Charge the flask with methyl cyanoacetate (1.0 mol) and a suitable solvent such as dichloromethane or water.
Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine (2.1 mol) dropwise, ensuring the temperature does not exceed 10°C. The reaction is often catalyzed by a small amount of acid.
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Workup: Quench the reaction with a solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final ester.
Applications and Efficacy
The distinct applications of these two compounds underscore the importance of their structural differences.
DBNPA: The Workhorse Industrial Biocide
DBNPA is a broad-spectrum and highly efficient biocide used extensively across numerous industries to control bacteria, fungi, and algae.[8][12] Its key advantage is its "fast-kill" property followed by rapid degradation, which minimizes environmental persistence.[1]
Biofouling control in industrial membrane systems.[17]
Material Preservation
Varies
Preservative in paints, adhesives, latex, and metalworking fluids.[1]
Methyl 2,2-dibromo-2-cyanoacetate: A Niche Synthetic Reagent
In stark contrast to DBNPA, there is no significant body of evidence supporting the use of Methyl 2,2-dibromo-2-cyanoacetate as an industrial biocide. Its primary utility is as a chemical intermediate in organic synthesis and for research purposes.[14] Its structure allows it to be a building block for more complex molecules where a dibromo-cyano-ester moiety is required.
Stability and Environmental Fate
The environmental profile of a biocide is as important as its efficacy. The rapid degradation of DBNPA is one of its most defining and advantageous characteristics.
DBNPA Degradation Pathway
DBNPA is notable for its instability in aqueous environments, which prevents it from persisting.[13] Its degradation is dominated by two pathways:
pH-Dependent Hydrolysis: DBNPA degrades rapidly, especially in neutral to alkaline conditions.[1] The half-life can be hours in neutral pH and mere minutes in alkaline water.[13]
Reaction with Nucleophiles/Light: It also degrades via reaction with nucleophilic substances commonly found in water or through photodegradation upon exposure to UV light.[1][18]
The primary degradation products are pH-dependent:
At pH 5 , the main product is dibromoacetic acid (DBAA) .[1][19]
At pH 7 and 9 , the main product is dibromoacetonitrile (DBAN) .[1][19]
These degradation products are themselves subjects of toxicological study.[19][20]
Caption: Primary degradation pathways of DBNPA in water.
Methyl 2,2-dibromo-2-cyanoacetate Degradation
This ester would also be susceptible to hydrolysis, which would cleave the ester bond to form methanol and the corresponding dibromo-cyano-carboxylic acid. It would likely undergo similar reactions at the C-Br bonds. However, the kinetics and specific degradation profile are not well-documented and would differ from those of DBNPA due to the different functional group.
Toxicological and Environmental Profile
A responsible scientist must understand the hazards associated with the chemicals they use.
DBNPA Toxicology
DBNPA is an effective biocide but must be handled with care due to its toxicity profile.
High to very high toxicity to fish, crustaceans, and shellfish.[1][23]
Key Consideration: The high aquatic toxicity of the parent DBNPA molecule is significantly mitigated by its rapid degradation in the environment.[1][20][22] However, the toxicity of its degradation products, DBAN and DBAA, must also be considered in a full environmental risk assessment.[19][20]
Methyl 2,2-dibromo-2-cyanoacetate Toxicology
Conclusion: Selecting the Right Molecule for the Application
This guide has systematically deconstructed the differences between DBNPA and Methyl 2,2-dibromo-2-cyanoacetate, moving beyond nomenclatural confusion to a functional and application-based understanding.
DBNPA (2,2-Dibromo-2-cyanoacetamide) is a well-characterized, highly effective, broad-spectrum industrial biocide. Its defining features are its rapid antimicrobial action and its subsequent fast degradation, making it ideal for applications where quick microbial control is needed without long-term environmental persistence. Its amide functional group is integral to its properties and extensive performance data.
Methyl 2,2-dibromo-2-cyanoacetate is the methyl ester analogue of DBNPA. It is not an established industrial biocide. Its value lies in its role as a chemical intermediate and a reagent for organic synthesis. Its physicochemical properties, degradation pathways, and toxicological profile are fundamentally different and less understood than those of DBNPA.
For the researcher, scientist, or drug development professional, the choice is clear and dictated by intent. For industrial biocidal applications, DBNPA is the validated and documented molecule of choice. For synthetic chemistry requiring a dibromo-cyano-ester building block, Methyl 2,2-dibromo-2-cyanoacetate is the appropriate reagent. Understanding this fundamental distinction is crucial for effective, safe, and compliant scientific and industrial work.
Campa, C., et al. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Frontiers in Microbiology, 13, 842414. [Link]
Appelhans, C. J., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. ACS Omega, 7(14), 11833–11839. [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2020). 10222-01-2 - Qualitative and Quantitative Tier 3 Assessment. [Link]
U.S. Environmental Protection Agency. (2019). Draft Risk Assessment for 2,2-Dibromo-3-Nitrilopropionamide (DBNPA). [Link]
Google Patents. (2010). CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
Google Patents. (1981). EP0029567A1 - Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
U.S. Environmental Protection Agency. Pesticides - Fact Sheet for 2,2-dibromo-3-nitrilopropionamide (dbnpa). [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment CAS Number: 10222-01-2. [Link]
Matrix Fine Chemicals. ETHYL 2,2-DIBROMO-2-CYANOACETATE | CAS 13280-85-8. [Link]
Application Note & Protocols: Methyl 2,2-dibromo-2-cyanoacetate as a Precursor for the Synthesis of Highly Functionalized Cyclopropanes
Abstract & Introduction The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development, prized for its ability to confer unique conformational rigidity, metabolic stability, and three-dimensio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development, prized for its ability to confer unique conformational rigidity, metabolic stability, and three-dimensionality to molecular scaffolds.[1][2][3][4] Cyclopropanes bearing electron-withdrawing groups, such as nitrile and ester functionalities, are particularly valuable as versatile synthetic intermediates. These "donor-acceptor" cyclopropanes are primed for a variety of transformations, including nucleophilic ring-opening reactions, making them powerful building blocks for complex molecular architectures.
Traditionally, the synthesis of such structures has relied on the use of diazo compounds, which, despite their utility, pose significant safety risks due to their potential explosiveness and toxicity.[5][6] This has driven a search for safer, more practical carbene precursors. Methyl 2,2-dibromo-2-cyanoacetate emerges as a compelling alternative. As a stable, crystalline solid, it offers a safe and readily accessible source for the C(CN)(CO₂Me) carbene equivalent.
This guide provides a comprehensive overview of the anticipated use of methyl 2,2-dibromo-2-cyanoacetate in cyclopropanation reactions. We will explore the mechanistic rationale, propose detailed protocols for transition metal-catalyzed reactions, predict the substrate scope, and outline essential safety procedures. The protocols are designed as a robust starting point for researchers aiming to leverage this reagent for the synthesis of novel, highly functionalized cyclopropane derivatives.
Reagent Profile and Proposed Synthesis
Methyl 2,2-dibromo-2-cyanoacetate is a gem-dibrominated compound activated by two electron-withdrawing groups. This electronic arrangement makes it an ideal precursor for generating an electrophilic carbene species via reduction with a low-valent metal.
Proposed Synthesis: The synthesis of the title compound is analogous to the preparation of similar structures like 2,2-dibromo-2-cyanoacetamide.[7][8] The most direct route involves the exhaustive bromination of methyl cyanoacetate in an aqueous or acidic medium.
Illustrative Protocol for Synthesis:
To a stirred solution of methyl cyanoacetate (1.0 equiv) in a suitable solvent (e.g., water or acetic acid), slowly add bromine (2.0-2.2 equiv) at 0-5 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of starting material and monobrominated intermediates.
Upon completion, the reaction mixture can be quenched with an aqueous solution of sodium bisulfite to destroy excess bromine.
The product can then be extracted with an organic solvent (e.g., dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification via recrystallization or column chromatography will yield the desired methyl 2,2-dibromo-2-cyanoacetate.
We propose that the cyclopropanation of alkenes using methyl 2,2-dibromo-2-cyanoacetate can be effectively catalyzed by simple, earth-abundant, and low-toxicity iron salts, such as iron(II) chloride.[9][10] This approach avoids hazardous diazo compounds and offers a practical, scalable alternative.[5]
The proposed catalytic cycle proceeds through the formation of an iron-carbene intermediate.
Proposed Catalytic Cycle:
Reductive Insertion: The active Fe(0) or Fe(I) catalyst, potentially formed in situ from the reduction of a precursor like FeCl₂, undergoes oxidative insertion into one of the C-Br bonds of methyl 2,2-dibromo-2-cyanoacetate.
α-Elimination: The resulting organoiron intermediate undergoes α-elimination of the second bromide anion to generate a highly reactive iron-carbene species.
Cycloaddition: This electrophilic iron-carbene is intercepted by an alkene substrate in a concerted, but potentially asynchronous, cycloaddition step.[11][12] This transfer of the C(CN)(CO₂Me) moiety to the double bond forms the desired cyclopropane ring and regenerates the active iron catalyst.
This mechanism predicts that the reaction will be stereospecific , meaning the stereochemistry of the starting alkene (cis or trans) will be retained in the cyclopropane product.[6][11]
Figure 1. Proposed catalytic cycle for iron-mediated cyclopropanation.
Experimental Protocols & Workflow
The following protocols are designed as a starting point for the development of this transformation. Optimization of catalyst, solvent, temperature, and stoichiometry will likely be necessary for specific substrates.
Protocol: Iron-Catalyzed Cyclopropanation of Styrene (Model Reaction)
This protocol details the cyclopropanation of styrene as a model, electron-rich alkene.
Materials:
Methyl 2,2-dibromo-2-cyanoacetate
Styrene (freshly distilled)
Iron(II) Chloride (FeCl₂, anhydrous)
Zinc powder (activated)
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon atmosphere setup
Procedure:
Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add anhydrous iron(II) chloride (13 mg, 0.1 mmol, 10 mol%) and zinc powder (130 mg, 2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
Reagent Addition: Add anhydrous DCE (20 mL) via syringe. Stir the suspension for 10 minutes. Add styrene (104 mg, 114 µL, 1.0 mmol, 1.0 equiv).
Substrate Addition: In a separate vial, dissolve methyl 2,2-dibromo-2-cyanoacetate (310 mg, 1.2 mmol, 1.2 equiv) in anhydrous DCE (10 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.
Workup: After cooling to room temperature, quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired methyl 2-bromo-2-cyano-1-phenylcyclopropane-1-carboxylate.
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standard synthetic chemistry workflow.
Figure 2. General workflow for cyclopropanation experiments.
Predicted Substrate Scope and Performance
The electrophilic nature of the generated iron-carbene suggests a predictable reactivity pattern with various alkenes.
Electron-Rich Alkenes: Styrenes, enol ethers, and dienes are expected to be excellent substrates, reacting quickly and providing high yields. The electrophilic carbene will preferentially attack the more nucleophilic double bond.[13]
Unactivated Alkenes: Simple terminal and internal aliphatic alkenes should also undergo cyclopropanation, though potentially requiring higher temperatures or longer reaction times.[10]
Electron-Poor Alkenes: α,β-Unsaturated esters and ketones are challenging substrates for this type of reaction due to the reduced nucleophilicity of their double bonds. Competing side reactions, such as Michael addition, may occur.[14][15][16]
The table below summarizes the predicted performance for various alkene classes.
While methyl 2,2-dibromo-2-cyanoacetate is a safer alternative to diazo compounds, proper laboratory safety practices are mandatory.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle the solid reagent in a well-ventilated fume hood. Avoid creating dust. As a halogenated organic compound, it should be considered toxic and an irritant.[17][18][19]
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases or reducing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
Methyl 2,2-dibromo-2-cyanoacetate represents a promising, non-diazo precursor for the synthesis of valuable, highly functionalized cyclopropanes. The proposed iron-catalyzed protocol offers an operationally simple, cost-effective, and scalable method for accessing these important building blocks. The predictable reactivity and high functional group tolerance make this reagent a powerful tool for researchers in organic synthesis and drug discovery, enabling the rapid diversification of molecular scaffolds. Further investigation and optimization of these methods are encouraged to fully unlock the synthetic potential of this versatile reagent.
References
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. [Link]
Request PDF. (n.d.). Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]
Thankachan, A. P., et al. (2015). Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes. Organic & Biomolecular Chemistry, 13(31), 8435-8455. [Link]
ACS Publications. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]
ResearchGate. (n.d.). gem-Dihalocyclopropanes as Building Blocks in Natural Product Synthesis. [Link]
Multichem. (n.d.). Methyl cyanoacetate Safety Data Sheet. [Link]
Ford, D. D., et al. (2012). Iron-Catalyzed Cyclopropanation in 6 M KOH with in Situ Generation of Diazomethane. Science, 337(6102), 1634-1637. [Link]
Ni, H.-Q., et al. (2019). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]
Hernandez, K. E., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis, 10(15), 8414-8420. [Link]
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide. [Link]
Morán-Ruiz, S., et al. (2013). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 15(22), 5858-5861. [Link]
Scott, J. S., et al. (2023). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry Letters, 90, 129337. [Link]
Chemistry World. (2018). Iron salts catalyse the creation of carbenes for cyclopropanation. [Link]
DeMuynck, B., et al. (2018). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications, 9(1), 4540. [Link]
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Corcoran, E. B., et al. (2020). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters, 22(19), 7533-7537. [Link]
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]
Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications. [Link]
Wang, H., et al. (2021). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Organic Chemistry Frontiers, 8(17), 4784-4789. [Link]
Request PDF. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. [Link]
Truppo, M. D., et al. (2017). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 29-34. [Link]
ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]
ResearchGate. (n.d.). (PDF) Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]
ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Enantioenriched Cyclopropanes. [Link]
ResearchGate. (n.d.). Substrate scope for cyclopropanation reaction. General conditions: 2... [Link]
Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
RSC Publishing. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
Powers, D. C., et al. (2013). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Journal of the American Chemical Society, 135(49), 18496-18499. [Link]
PubMed. (2026). Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. [Link]
Google Patents. (1973).
ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. [Link]
Rzepa, H. (2014). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Link]
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The Organic Chemistry Tutor. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. [Link]
Google Patents. (2011). CN101993391B - Method for preparing 2,2-dibromo-2-cyanoacetamide.
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. [Link]
Application Note: Carbene Generation from Methyl 2,2-Dibromo-2-cyanoacetate
This Application Note provides a comprehensive technical guide for the generation of methoxycarbonyl(cyano)carbene from methyl 2,2-dibromo-2-cyanoacetate and its subsequent application in cyclopropanation reactions. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the generation of methoxycarbonyl(cyano)carbene from methyl 2,2-dibromo-2-cyanoacetate and its subsequent application in cyclopropanation reactions.
Executive Summary
Functionalized cyclopropanes are critical structural motifs in medicinal chemistry, often serving as conformationally restricted bioisosteres. Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) acts as a precise precursor for the generation of the electron-deficient methoxycarbonyl(cyano)carbene . Unlike diazocarbonyl precursors, which pose explosion hazards, MDBCA offers a stable, solid-state alternative that can be activated under controlled metal-mediated conditions.
This guide details the Copper-Mediated Thermal Decomposition and Zinc-Mediated (Simmons-Smith type) protocols for utilizing MDBCA to synthesize densely functionalized cyclopropanes.
Mechanistic Insight
The generation of the active carbene species from MDBCA does not proceed via proton abstraction (as there are no
-protons). Instead, it relies on a reductive elimination pathway facilitated by a metal promoter (typically Copper or Zinc).
Reaction Pathway[1][2][3][4][5][6][7][8]
Oxidative Addition: The metal (M) inserts into one C-Br bond, forming a metal-carbenoid intermediate.
-Elimination: The second bromide is eliminated (often assisted by the metal), generating the free carbene or a metal-complexed carbenoid.
Cyclopropanation: The electrophilic carbene species adds across the alkene double bond in a concerted, stereospecific manner (retention of alkene geometry).
Figure 1: Mechanistic pathway for metal-mediated carbene generation from MDBCA.
Safety & Handling
Lachrymator Hazard:
-Haloesters are potent lachrymators. All weighing and transfers must occur in a functioning fume hood.
Cyanide Content: While the cyano group is covalently bound, thermal decomposition can theoretically release trace toxic byproducts. Avoid acidifying the waste stream, which could generate HCN.
Exotherm Control: The reaction with zinc can be exothermic. Slow addition of the precursor is critical.
Best for: Thermally stable alkenes and large-scale preparations. This method utilizes copper powder to scavenge bromine and release the carbene.
Reagents:
Methyl 2,2-dibromo-2-cyanoacetate (1.0 equiv)
Alkene (2.0 – 5.0 equiv) [Note: Excess alkene acts as a trap to minimize carbene dimerization]
Copper Powder (2.0 – 3.0 equiv) [Activated]
Solvent: Toluene (anhydrous)
Protocol:
Activation of Copper: Wash copper powder with dilute HCl, then water, ethanol, and ether. Dry under vacuum at 100°C for 1 hour.
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the Activated Copper (2.5 equiv) in anhydrous Toluene (0.5 M relative to precursor) .
Addition: Add the Alkene (3.0 equiv) to the suspension. Heat the mixture to reflux (110°C).
Initiation: Dissolve Methyl 2,2-dibromo-2-cyanoacetate (1.0 equiv) in a minimal amount of toluene. Add this solution dropwise to the refluxing suspension over 1–2 hours.
Critical Step: Slow addition maintains a low concentration of the free carbene, favoring reaction with the alkene over dimerization.
Reaction: Continue refluxing for 4–8 hours. Monitor by TLC (disappearance of the dibromo spot).
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Method B: Zinc-Mediated (Simmons-Smith Type)
Best for: Volatile alkenes or substrates sensitive to high temperatures.
Welcome to the Technical Support Center. You are likely employing Methyl Dibromocyanoacetate (MDBCA) to introduce a highly functionalized cyclopropane motif—typically a gem-bromocyano cyclopropane—into an alkene scaffold.
Unlike standard diazo-based cyclopropanations, this reaction typically proceeds via a Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC) or a Zinc-mediated carbenoid pathway. The most common failure mode is low conversion due to carbene/radical dimerization or incomplete ring closure (forming the open-chain addition product).
This guide provides a self-validating protocol and troubleshooting matrix to maximize your yield.
Part 1: The Optimized Protocol (Gold Standard)
To maximize yield, we recommend a Copper(I)/Ligand system over the traditional Zinc (Simmons-Smith) route for this specific reagent, as it offers better control over the radical intermediate and suppresses side reactions.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Alkene (Substrate)
1.0 - 2.0
Acceptor
Use excess if the alkene is inexpensive to suppress MDBCA dimerization.
MDBCA
1.0 - 1.5
Reagent
Must be added slowly (see below).
CuCl or CuBr
0.05 (5 mol%)
Catalyst
Must be Cu(I). White/off-white powder. Green/Blue = Oxidized (Dead).
Ligand (e.g., 2,2'-Bipyridine)
0.05 - 0.10
Stabilizer
Solubilizes Cu(I) and tunes redox potential.
Reducing Agent
0.1 equiv
Scavenger
Optional: Copper wire or powder (Cu⁰) helps maintain Cu(I) state.
Solvent
N/A
Medium
1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) . Must be degassed.
Step-by-Step Methodology
Catalyst Activation:
In a flame-dried Schlenk flask under Argon, dissolve CuCl (5 mol%) and 2,2'-Bipyridine (5 mol%) in degassed DCE.
Checkpoint: The solution should turn a deep, dark brown/red (characteristic of the active Cu(I)-ligand complex). If it turns green/blue, oxygen is present; abort and degas.
Substrate Addition:
Add the Alkene (1.0 equiv) and optional Cu(0) powder (10 mol%) to the catalyst mixture. Heat to 60–80°C (reflux is common for DCE).
Controlled Reagent Addition (The Yield Maker):
Dissolve MDBCA (1.2 equiv) in a small volume of DCE.
CRITICAL STEP: Add this solution via syringe pump over 4–6 hours .
Reasoning: MDBCA generates a reactive radical/carbenoid species. If concentration is high, it reacts with itself (dimerization) rather than the alkene. Keeping its concentration low favors the cross-reaction.
Workup:
Filter through a short plug of silica or celite to remove copper.
Concentrate and purify via flash chromatography.
Part 2: Troubleshooting Matrix
Scenario A: Low Yield (<30%) & High Recovery of Starting Material
Diagnosis: Catalyst deactivation (Oxidation).
Root Cause: The Cu(I) catalyst oxidized to Cu(II) before the reaction completed. Cu(II) is the resting state in ATRA but needs to be reduced back to Cu(I) to propagate the chain.
Fix:
Add 10–20 mol% Cu(0) powder or wire to the reaction. This comproportionates with inactive Cu(II) to regenerate active Cu(I) (
).
Ensure rigorous degassing (freeze-pump-thaw x3).
Scenario B: Formation of Open-Chain Product (Gamma-Bromo Ester)
Root Cause: The radical added to the alkene, but the ring closure step was too slow, leading to simple bromine transfer.
Fix:
Increase Temperature: Ring closure is endothermic; raising temp from 60°C to 80°C or 90°C (switch to Toluene/Chlorobenzene) often forces cyclization.
Base Treatment: Isolate the open-chain product and treat with a mild base (e.g., DBU or KOtBu) to force the displacement of the bromide and close the ring.
Root Cause: Local concentration of MDBCA was too high.
Fix:
Slower Addition: Increase syringe pump time from 4h to 8h.
Dilution: Double the solvent volume.
Part 3: Mechanistic Logic & Visualization
Understanding the mechanism allows you to predict failure points. This reaction proceeds via a Redox-Catalyzed Atom Transfer Radical Cyclization (ATRC) .
The Pathway
Activation: Cu(I) abstracts a Bromine atom from MDBCA, generating a Cu(II)-Br species and a carbon-centered radical.
Addition: The electrophilic radical adds to the alkene double bond.[1]
Cyclization vs. Transfer:
Path A (Desired): The intermediate radical attacks the Cu(II)-Br species intramolecularly (or via a concerted pathway) to close the ring and regenerate Cu(I).
Path B (Undesired): The radical abstracts Br from another MDBCA molecule (chain transfer) or Cu(II)-Br without closing the ring.
Figure 1: Mechanistic flow of Copper-Catalyzed ATRC. Note that the regeneration of Cu(I) is essential for the catalytic cycle to continue.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Zinc (Zn) instead of Copper?A: Yes. This follows the Simmons-Smith or Reformatsky-like mechanism.
Pros: Often works at lower temperatures.
Cons: Requires stoichiometric (or excess) Zn; sensitive to steric bulk; often harder to control mono- vs. bis-cyclopropanation if the substrate has multiple alkenes.
Protocol: Use Zn dust activated with TMSCl in THF.
Q: My product has a bromine atom on the ring. Is this normal?A:Yes. MDBCA is a dibromo reagent. The standard ATRC mechanism removes one bromine to form the radical, which then cyclizes. The final product is typically a 1-bromo-1-cyano-cyclopropane .
Tip: If you need the des-bromo product, you must perform a subsequent reduction (e.g., Tributyltin hydride or Zn/Acetic Acid).
Q: Why is 2,2'-bipyridine the preferred ligand?A: Bipyridine forms a rigid, redox-active complex with Copper. It lowers the oxidation potential of Cu(I), facilitating the abstraction of the bromine atom from the electron-deficient MDBCA. For very electron-poor alkenes, switching to TPMA (Tris(2-pyridylmethyl)amine) can sometimes boost yields by increasing the lifetime of the radical species.
Q: Can I use this on electron-deficient alkenes (e.g., acrylates)?A: This is challenging. MDBCA generates an electrophilic radical. Reacting it with an electron-deficient alkene (like an acrylate) creates a "polarity mismatch," leading to low rates.
Solution: Use photoredox catalysis (e.g., Ru(bpy)3 + Light) which can drive these mismatched reactions more effectively than thermal Cu-catalysis.
References
Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)
Clark, A. J. (2002). Atom Transfer Radical Cyclisation (ATRC) and Annulation (ATRA) of Trichloro- and Dichloro-esters and -nitriles. Chemical Society Reviews.
General Cyclopropanation Mechanisms
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).
Use of Gem-Dihalo Reagents
Nagashima, H., et al. (1989). Copper-catalyzed reaction of polychloro compounds with alkenes. Journal of Organic Chemistry.
Technical Support Center: Purification of Methyl 2,2-Dibromo-2-Cyanoacetate Reaction Mixtures
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of methyl 2,2-dibromo-2-cyanoacetate. This guide is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of methyl 2,2-dibromo-2-cyanoacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging synthetic intermediate. As a potent alkylating agent and a valuable building block, achieving high purity is critical for downstream applications.[1] This document moves beyond standard protocols to provide in-depth troubleshooting and answers to frequently encountered purification challenges, grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific, practical problems you may encounter during the purification of methyl 2,2-dibromo-2-cyanoacetate. Each answer provides a causal explanation and a clear path to resolution.
Question 1: My crude product is a dark red or brown oil, but I expected a light-colored solid. What is causing the discoloration and how can I fix it?
Answer:
This is a very common issue and typically points to two main culprits: residual elemental bromine and/or minor degradation byproducts.
Causality—Residual Bromine: The bromination of active methylene compounds like methyl cyanoacetate often requires an excess of bromine to drive the reaction to completion.[2] Any unreacted bromine will remain in the organic phase during extraction, imparting a characteristic red-brown color.
Causality—Degradation: Methyl 2,2-dibromo-2-cyanoacetate is thermally and hydrolytically sensitive. Elevated temperatures during the reaction or solvent removal, or exposure to strongly acidic or basic conditions during work-up, can lead to decomposition.[3] The resulting impurities can be highly colored.
Solutions:
Chemical Quenching (Work-up): The most effective first step is to quench the excess bromine before concentrating your product. During the aqueous work-up, wash the organic layer with a reducing agent.
Protocol: Wash the crude organic extract with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer becomes colorless or pale yellow. This indicates that the elemental bromine (Br₂) has been reduced to colorless bromide ions (Br⁻).[4]
Activated Carbon (Charcoal) Treatment: If discoloration persists after quenching and solvent removal, it may be due to polymeric or other high-molecular-weight impurities. A charcoal treatment prior to final purification can be highly effective.
Protocol: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w) and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and then proceed with recrystallization or chromatography.[5]
Temperature Control: Always concentrate your product solution under reduced pressure using a rotary evaporator with a water bath temperature kept below 40 °C to prevent thermal degradation.[3]
Question 2: My post-reaction NMR analysis shows a mixture of starting material (methyl cyanoacetate), the monobrominated intermediate, and my desired dibrominated product. How can I improve the reaction to simplify purification?
Answer:
An incomplete reaction is a classic challenge in the synthesis of α,α-dihalo carbonyl compounds.[6] The presence of both starting material and the monobrominated species points to issues with stoichiometry or reaction kinetics.
Causality—Reaction Stoichiometry & Kinetics: The second bromination is often slower than the first due to the increased steric hindrance and the electron-withdrawing effect of the first bromine atom. Simply using two equivalents of brominating agent may not be sufficient to drive the reaction to full conversion in a reasonable timeframe.
Solutions:
Adjust Stoichiometry: Increase the amount of brominating agent (e.g., elemental bromine or N-bromosuccinimide) slightly, for instance, from 2.0 equivalents to 2.1-2.2 equivalents relative to the methyl cyanoacetate. This helps ensure enough reagent is present to overcome any minor losses and push the equilibrium towards the dibrominated product.
Control Reagent Addition: Add the brominating agent slowly and portion-wise, or via a dropping funnel, while monitoring the reaction temperature. This maintains a consistent concentration of the reagent and prevents localized overheating, which can cause side reactions.[7]
Increase Reaction Time or Temperature: If adjusting stoichiometry is insufficient, consider extending the reaction time. Monitor the reaction progress by TLC or ¹H NMR on small aliquots. A modest increase in temperature (e.g., from room temperature to 40 °C) can also increase the rate, but must be done cautiously to avoid degradation.[3]
If you are still left with a mixture, these species can be separated by flash column chromatography, as their polarities are distinct.
Question 3: I am trying to purify the compound by silica gel chromatography, but I'm getting poor recovery and see signs of degradation on the column.
Answer:
This indicates that your target compound is unstable on standard silica gel.
Causality—Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ≈ 4-5). The Lewis acidic sites on the silica surface can catalyze the hydrolysis of the ester or promote the elimination of HBr, leading to product degradation during the slow process of chromatography. α-Halo esters are known to be sensitive to such conditions.[1]
Solutions:
Use Deactivated Silica: The best solution is to use silica gel that has been "deactivated" or "neutralized."
Protocol: Prepare a slurry of silica gel in your starting eluent. Add ~1% triethylamine (or another volatile base like pyridine) to the slurry and the mobile phase. This neutralizes the acidic sites on the silica, significantly reducing the chance of on-column degradation.[8]
Optimize Your Solvent System: Use a solvent system that provides good separation (a ΔRf of >0.2 between your product and major impurities) and ensures rapid elution. A faster elution time minimizes the compound's contact time with the silica. Refer to the data tables below for recommended starting points.
Consider Reversed-Phase Chromatography: If the compound remains unstable even on neutralized silica, reversed-phase (C18) chromatography is an excellent alternative.[9][10] Since the mobile phases (typically water/acetonitrile or water/methanol) are neutral or slightly acidic with additives like formic acid, degradation is often minimized. The compound, being moderately polar, is well-suited for this technique.
Question 4: I'm attempting to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" during recrystallization is a common sign of a few issues: the solvent system is not ideal, the solution is supersaturated, or the presence of impurities is inhibiting crystal lattice formation.[11]
Causality—Solvent Choice & Saturation: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5][12] If the compound's solubility drops too rapidly upon cooling, or if the boiling point of the solvent is higher than the melting point of the solute, the compound may separate as a liquid (oil) rather than a solid.
Solutions:
Systematic Solvent Screening: Do not commit your entire batch to a single solvent. On a small scale, test a range of solvents with varying polarities (e.g., hexane, ethyl acetate/hexane mixtures, toluene, isopropanol, water). The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[13]
Use a Two-Solvent System: This is often the most effective method.[14]
Protocol: Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or pentane) at an elevated temperature until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.
Slow Cooling & Seeding: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling out. If crystals are slow to form, add a "seed crystal" (a tiny amount of pure product) or gently scratch the inside of the flask with a glass rod to create nucleation sites.[12]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification strategy for a typical crude reaction mixture of methyl 2,2-dibromo-2-cyanoacetate?
A1: A multi-step strategy is most robust. Start with an Aqueous Work-up to remove water-soluble byproducts (like HBr) and unreacted reagents. This involves extracting your product into an organic solvent (like ethyl acetate or dichloromethane), washing with water, then a mild base (e.g., saturated NaHCO₃ solution) to neutralize acids, followed by a brine wash to remove excess water.[4] After drying and concentrating, assess the crude product. If it is >90% pure by NMR with minor colored impurities, Recrystallization is the most efficient next step. If it is a complex mixture of starting material, mono- and di-brominated products, Flash Column Chromatography is necessary.
Q2: What are the key stability concerns I should be aware of when handling and storing the purified product?
A2: The primary stability concerns are hydrolysis and, to a lesser extent, thermal degradation.
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2,2-dibromo-2-cyanoacetic acid.[3][15] The amide in the related compound, 2,2-dibromo-2-cyanoacetamide, is similarly sensitive. Avoid exposure to moisture and strong acids or bases.
Storage: Store the purified, dry solid in a tightly sealed container at low temperature (e.g., in a refrigerator at 4 °C) and under an inert atmosphere (like argon or nitrogen) if possible, especially for long-term storage.
Q3: Which analytical techniques are essential for confirming the purity and identity of the final product?
A3: A combination of techniques is recommended for unambiguous characterization.
¹H and ¹³C NMR Spectroscopy: This is the most critical tool. In ¹H NMR, you should see a single peak for the methyl ester protons. The absence of peaks corresponding to the CH₂ group of the starting material or the CHBr group of the monobrominated intermediate is a key indicator of purity. ¹³C NMR will confirm the presence of the quaternary dibrominated carbon, the nitrile, the ester carbonyl, and the methyl carbon.
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate molecular weight confirmation and is highly sensitive for detecting trace impurities.
FT-IR (Fourier-Transform Infrared Spectroscopy): This can quickly confirm the presence of the key functional groups: the nitrile (C≡N stretch) and the ester carbonyl (C=O stretch).
Data Presentation: Purification Parameters
Table 1: Recommended TLC Solvent Systems for Purity Analysis
Solvent System (v/v)
Typical Rf of Product
Notes
20% Ethyl Acetate in Hexane
~0.3 - 0.4
Good for resolving product from less polar impurities and starting material.
30% Dichloromethane in Hexane
~0.25 - 0.35
Offers different selectivity; useful if co-elution occurs in EtOAc/Hexane.
50% Diethyl Ether in Pentane
~0.4 - 0.5
A more volatile system, good for quick checks.
Table 2: Suggested Starting Conditions for Flash Chromatography
Stationary Phase
Mobile Phase Gradient
Rationale
Normal Phase (Silica Gel)
5% to 30% Ethyl Acetate in Hexane
Standard conditions for moderately polar compounds. Add 1% triethylamine to the mobile phase to prevent degradation.[8]
Reversed-Phase (C18)
20% to 70% Acetonitrile in Water
Excellent for polar compounds or those unstable on silica. Add 0.1% formic acid to improve peak shape if needed.[10]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
Cool the reaction mixture to room temperature.
Dilute the mixture with an appropriate organic solvent (e.g., 100 mL of ethyl acetate).
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
1 x 50 mL of 10% aqueous sodium thiosulfate (to quench Br₂).
1 x 50 mL of saturated aqueous sodium bicarbonate (to neutralize acid).
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state and purity of the crude product.
Caption: Decision workflow for purification of methyl 2,2-dibromo-2-cyanoacetate.
References
Recrystallization. (n.d.). HBCSE. Retrieved from [Link]
Manufacturing Process and Flow Charts. (n.d.). Shital Chemical Industries. Retrieved from [Link]
Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP). (2015). ResearchGate. Retrieved from [Link]
Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Retrieved from [Link]
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Process for the preparation of 2,2-dibromo-2-cyanoacetamide. (1973). Google Patents.
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved from [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. Retrieved from [Link]
Paulsen, M. H., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Terent'ev, A. O., et al. (2006). A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H₂O₂-HBr System. Synthesis. Retrieved from [Link]
Recrystallization. (2020). YouTube. Retrieved from [Link]
Ch21: Active methylenes. (n.d.). University of Calgary. Retrieved from [Link]
Method for preparing 2,2-dibromo-2-cyanoacetamide. (2011). Google Patents.
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]
Process for preparing cyanoacetates. (2020). Google Patents.
Bromoacetone. (n.d.). Organic Syntheses. Retrieved from [Link]
Dibromoacetonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]
A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). University of California, Irvine. Retrieved from [Link]
α-Halo carboxylic acids and esters. (n.d.). Wikipedia. Retrieved from [Link]
Substituted active methylene synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. Retrieved from [Link]
PROCESS FOR PRODUCING HIGHER CYANOACETIC ESTER. (2000). Google Patents.
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? (2019). Chemistry Stack Exchange. Retrieved from [Link]
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS Lipid Library. Retrieved from [Link]
The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2004). ResearchGate. Retrieved from [Link]
Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
Determination of the stability constants in alkanol/alpha-cyclodextrin mixed system. (2000). PubMed. Retrieved from [Link]
Process for preparing alpha-halo-ketones. (2005). Google Patents.
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2023). Mediterranean Journal of Medical Research. Retrieved from [Link]
User Query: “I have a standard fume hood. Is that sufficient for handling Ethyl Bromocyanoacetate (EBCA)?”
Technical Response:
A standard fume hood is the minimum requirement, but often insufficient for lachrymators of this potency (Category 1 Irritants). The lachrymatory threshold is often lower than the detection limit of standard sensors.
Required Engineering Hierarchy:
Primary Containment: All weighing and transfer must occur in a Glove Box or a Vented Balance Enclosure .
Secondary Containment: If a glove box is unavailable, you must utilize a "Lachrymator Box" setup inside the fume hood: a secondary plastic tray containing all reagents, balances, and waste vessels, allowing for rapid neutralization of the entire tray if compromised.
Visual Guide: Engineering Control Workflow
Figure 1: Decision matrix for selecting appropriate containment engineering based on volatility and quantity.
Module 2: Personal Protective Equipment (PPE) Selection
User Query: “My lab uses 4-mil nitrile gloves. Are these safe?”
Technical Response:NO. Brominated alpha-carbonyls (like EBCA) are lipophilic alkylating agents. They permeate thin nitrile rubber in minutes. Once inside the glove, the occlusion effect increases absorption rate and skin damage.
The "Silver Shield" Protocol:
You must use a multi-layer barrier approach.
Glove Material
Estimated Breakthrough Time
Recommendation
Standard Nitrile (4 mil)
< 5 Minutes
UNSAFE for direct contact. Use only as an outer "splash guard" layer.
Butyl Rubber (25 mil)
> 480 Minutes
Recommended for heavy handling or spill cleanup.
Laminate (Silver Shield/4H)
> 480 Minutes
Mandatory inner liner for synthesis.
Neoprene
~ 30-60 Minutes
Conditional - Use only for brief, incidental exposure.
Data extrapolated from permeation rates of analogous halogenated esters (Ethyl Bromoacetate) [1].
Module 3: Synthesis & Reaction Control
User Query: “The reaction mixture turned dark black and is fuming. What happened?”
Technical Response:
This indicates a Runaway Exotherm or Polymerization .
Causality: Brominated cyanoacetates are electrophilic. If exposed to strong bases (even weak amines) or excessive heat, they can undergo rapid self-condensation or polymerization, releasing HBr gas.
The Fix:
Temperature Control: Always add the brominated agent dropwise to the reaction mixture at 0°C.
Moisture Exclusion: These compounds hydrolyze to form HBr. Ensure all solvents are anhydrous.
Reaction Monitoring Tip: Do not pull aliquots for TLC outside the hood. Quench the aliquot inside the hood into a vial of saturated Sodium Thiosulfate (
) before removing it for analysis.
Module 4: Emergency Response & Decontamination
User Query: “I spilled about 5mL on the floor. How do I clean it without gassing the lab?”
Technical Response:
Do not use water. Water causes hydrolysis:
The release of Hydrogen Bromide (HBr) will create an immediate respiratory hazard.
The Nucleophilic Quench Protocol:
You must destroy the alkylating agent chemically using a nucleophile (Thiosulfate) that displaces the bromide without generating gas.
Mechanism:
Sodium thiosulfate acts as a "soft" nucleophile, displacing the bromine atom via an mechanism, rendering the compound non-volatile and water-soluble [2].
Step-by-Step Decontamination:
Isolate: Cover the spill immediately with a spill pad or vermiculite to suppress vapors.
) with a small amount of mild detergent (to help solubilize the organic spill).
Apply: Gently pour the quench solution over the absorbent material. Let it sit for 20 minutes.
Collect: Scoop the wet slurry into a hazardous waste container labeled "Halogenated Organic Debris."
Final Wash: Clean the surface with soapy water.
Visual Guide: Spill Response Workflow
Figure 2: Workflow for chemically neutralizing lachrymatory spills using Thiosulfate.
Module 5: Waste Disposal
User Query: “Can I put the waste in the general organic solvent drum?”
Technical Response:NO.
Segregation: Brominated cyanoacetates are oxidizable alkylating agents. Mixing them with strong oxidizers (like Nitric acid waste) or strong bases can cause explosions.
Deactivation: It is "Prudent Practice" to quench all reaction glassware and waste streams with the Thiosulfate solution described above before placing them in the waste container [3].
Labeling: Clearly mark the waste tag with "LACHRYMATOR - HIGHLY TOXIC."
References
Ansell Occupational Healthcare. (2008). Chemical Resistance Guide: Permeation & Degradation Data.[1][2] (Extrapolated from Ethyl Bromoacetate data).[3] Link
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5][6] National Academies Press.[4] (Chapter 6: Working with Chemicals). Link
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl bromoacetate.[7][8] (Analogous hazard data for brominated acetates). Link
Technical Support Center: Purification of Crude Methyl 2,2-dibromo-2-cyanoacetate Mixtures
The Chemical Context: Why is this difficult? Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a potent electrophilic brominating agent and a dense, functionalized building block.
Author: BenchChem Technical Support Team. Date: February 2026
The Chemical Context: Why is this difficult?
Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a potent electrophilic brominating agent and a dense, functionalized building block. In synthetic applications—such as cyclopropanation or radical bromination—excess MDBCA is often employed to drive kinetics. However, its removal is critical due to three factors:
Toxicity & Safety: It is a severe lachrymator and skin irritant. Residual amounts pose significant handling risks.
Stability: The
-dibromo motif is thermally labile. Attempting to remove it via high-temperature distillation often leads to decomposition, releasing HBr and compromising the desired product.
Chromatographic Behavior: MDBCA often streaks on silica gel or co-elutes with polar products due to the combined polarity of the nitrile and ester groups.
The Solution: The most robust removal strategy relies on Chemical Derivatization rather than physical separation. By chemically reducing the lipophilic dibromo species to its water-soluble parent (methyl cyanoacetate), we can force a phase separation during the aqueous workup.
Troubleshooting Guide (Q&A)
Issue 1: "I washed with water/brine, but the MDBCA persists in the organic layer."
Diagnosis: MDBCA is an organic ester with limited water solubility.[1] Simple aqueous washes are ineffective because the partition coefficient (
) favors the organic phase.
Solution: You must perform a Reductive Quench .
Protocol: Wash the organic layer with a 10% aqueous solution of Sodium Sulfite (
) or Sodium Metabisulfite () .
Mechanism: The sulfite ion reduces the C-Br bonds, converting MDBCA back to methyl cyanoacetate. Methyl cyanoacetate is highly water-soluble and will partition into the aqueous layer, leaving your product in the organic phase.
Issue 2: "My product is sensitive to aqueous base/acid. Can I still use the sulfite wash?"
Diagnosis: Sodium sulfite solutions are mildly basic (pH ~9). Sodium metabisulfite is slightly acidic (pH ~4-5).
Solution: Choose the buffer that matches your product's stability.
For Acid-Sensitive Products: Use Sodium Sulfite (
).
For Base-Sensitive Products: Use Sodium Metabisulfite (
) or buffered Sodium Ascorbate.
Validation: Monitor the pH of the aqueous layer during the wash and adjust with dilute bicarbonate if strictly neutral conditions are required.
Issue 3: "The organic layer turned yellow/orange during workup."
Diagnosis: This indicates the liberation of elemental bromine (
) or HBr, often caused by the decomposition of MDBCA.
Solution: Immediately treat with Sodium Thiosulfate () .
Action: Add saturated aqueous sodium thiosulfate until the yellow color dissipates. Thiosulfate is a more aggressive scavenger for free halogens than sulfite.
Issue 4: "I cannot use aqueous workup (water-soluble product). How do I remove MDBCA?"
Diagnosis: If your product is water-soluble, the reductive wash will extract both the impurity and your product.
Solution: Use Solid Phase Scavenging or Precipitation .
Method A (Scavenger Resin): Treat the reaction mixture with a polymer-supported thiosulfate or amine resin (e.g., PL-TBD). Filter to remove.
Method B (Trituration): If your product is a solid, induce precipitation using non-polar solvents (Hexanes/Heptane) in which MDBCA remains soluble.
Detailed Protocols
Protocol A: The Standard Reductive Wash (Recommended)
Best for: Lipophilic products stable to mild aqueous conditions.
Reagents:
Crude reaction mixture (in DCM, EtOAc, or Toluene).
10% w/v Sodium Sulfite (
) solution (freshly prepared).
Step-by-Step:
Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or EtOAc) to ensure the organic phase is less dense than the halogenated impurities if possible, or simply to solubilize.
Cooling: Cool the mixture to 0–5°C. The reduction of C-Br bonds is exothermic.
Quenching: Slowly add the 10% Sodium Sulfite solution (1.5 molar equivalents relative to excess MDBCA).
Agitation: Stir vigorously for 15–30 minutes.
Checkpoint: The organic layer should lose any orange/brown tint.
Separation: Transfer to a separatory funnel. Collect the organic layer.
Second Wash: Wash the organic layer again with water or brine to remove any residual salts.
Drying: Dry over
, filter, and concentrate.
Protocol B: Silica Gel Filtration (For Non-Polar Products)
Best for: Removing trace MDBCA when aqueous workup is impossible.
Step-by-Step:
Slurry: Prepare a silica gel plug (10% deactivated with water if product is acid-sensitive).
Elution: Flush the crude mixture through the plug using 5% EtOAc in Hexanes.
Mechanism:[2][3][4] MDBCA (polar nitrile/ester) interacts more strongly with silica than non-polar products.
Fractionation: Collect early fractions. MDBCA will elute later than most non-polar cyclopropanes or alkylated products.
Data & Comparison
Table 1: Comparison of Quenching Agents for MDBCA
Agent
Active Species
Mechanism
Byproducts
Suitability
Sodium Sulfite
Reduction (2e-)
Methyl Cyanoacetate (Water Soluble)
Best General Purpose
Sodium Thiosulfate
Redox / Scavenging
Sulfate / Bromide
Best for free color removal
NaOH (Dilute)
Hydrolysis
Methanol + Dibromocyanoacetic acid
Avoid (Risk of polymerization/degradation)
Diethyl Phosphite
Perkow-type Reaction
Phosphate Esters
Specialized (Anhydrous only)
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct purification method based on product properties.
Caption: Decision tree for selecting the optimal MDBCA removal strategy based on product solubility and chemical sensitivity.
References
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2,2-dibromo-2-cyanoacetate. MilliporeSigma.[5] Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for
-halo ester workups).
BenchChem. (2025).[6] Technical Support: Quenching Excess Halogenating Agents. Link
Organic Syntheses. (2007). Procedure for Quenching Bromination Reactions with Sodium Metabisulfite. Org. Synth. 2007, 84, 1724. Link
Technical Support Center: Optimizing Temperature for Methyl 2,2-Dibromo-2-Cyanoacetate (MDBCA) Radical Additions
Executive Summary & Thermal Dynamics Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a high-value bifunctional precursor used primarily for synthesizing functionalized cyclopropanes, lactams, and complex scaffolds via Atom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Thermal Dynamics
Methyl 2,2-dibromo-2-cyanoacetate (MDBCA) is a high-value bifunctional precursor used primarily for synthesizing functionalized cyclopropanes, lactams, and complex scaffolds via Atom Transfer Radical Addition (ATRA) or Cyclization (ATRC).
Unlike simple alkyl halides, MDBCA possesses two electron-withdrawing groups (cyano and ester) and two reactive bromine atoms. This makes the resulting radical highly stabilized but also prone to rapid, uncontrolled side reactions if the thermal parameters are not rigorously managed.
The Thermal "Goldilocks" Zone:
< 40°C (Ambient): Kinetic control. Favors mono-addition but risks incomplete conversion and catalyst accumulation (Cu accumulation).
50°C – 70°C (Optimal): Thermodynamic/Kinetic balance. Ideal for standard ATRA cycles using Cu(I)/Ligand systems.
> 80°C (High): Thermodynamic control. Required for difficult cyclizations (ATRC) but significantly increases the risk of dimerization (succinate formation) and polymerization.
Visualizing the Reaction Pathway
The following diagram illustrates the critical temperature-dependent branch points in the MDBCA reaction cycle.
Caption: Figure 1. MDBCA Reaction Pathway. Red dashed lines indicate thermal risks (dimerization); blue dashed lines indicate high-temperature requirements for secondary cyclization.
This module addresses specific failure modes linked to thermal mismanagement.
Scenario A: "I am isolating the succinate dimer instead of the addition product."
Diagnosis: The "Persistent Radical Effect" has failed. The concentration of MDBCA radicals is too high relative to the olefin, leading to radical-radical coupling (2 x MDBCA•
Dimer).
Root Cause: Temperature is likely too high for the chosen catalyst loading, causing the activation rate () to exceed the addition rate.
Variable
Adjustment
Rationale
Temperature
Decrease by 10-15°C
Lowers , reducing the instantaneous radical concentration.
Reagent Addition
Switch to Syringe Pump
Add MDBCA slowly to the heated olefin solution to keep [MDBCA] low (Pseudo-high dilution).
Catalyst
Reduce Loading
If using highly active ligands (e.g., TPMA), reduce Cu loading to <1 mol%.
Scenario B: "The reaction stalls at 50-60% conversion."
Diagnosis: Catalyst death (accumulation of Cu(II)X species) or "Terminator" effect.
Root Cause: At lower temperatures (<50°C), the regeneration of the active Cu(I) species may be too slow, or adventitious oxygen has oxidized the catalyst.
Protocol Fix:
Do NOT simply increase T immediately (risk of side reactions).
Add a Reducing Agent: Introduce 5-10 mol% Ascorbic Acid or V-70 (low-temp azo initiator) to regenerate Cu(I) from Cu(II) in situ [1, 4].
Step-Up Heating: If using a less active catalyst (e.g., Cu(bpy)2), increase T to 70°C only after confirming the stall is not due to monomer consumption.
Scenario C: "I want the cyclopropane, but I'm getting the open-chain dibromide."
Diagnosis: Incomplete second activation. MDBCA contains two bromines. The first addition creates a mono-adduct. To form a cyclopropane, the second bromine must be activated to close the ring.
Root Cause: The second C-Br bond is less activated than the first. The temperature used for the first addition (e.g., 40°C) is insufficient for the second step.
Protocol Fix:
Two-Stage Ramp: Run the initial addition at 50°C for 4 hours, then ramp to 80-90°C to drive the intramolecular cyclization [3].
Optimized Experimental Protocol
Objective: Mono-addition of MDBCA to Styrene (Model System) via ATRA.
Solvent: MeOH/H₂O (or DCE for strictly anhydrous needs)
Step-by-Step Methodology:
Catalyst Prep: In a Schlenk tube, dissolve Cu(OTf)₂ (0.01 equiv) and TPMA (0.011 equiv) in the solvent. The solution should be light blue/green.
Reductant Addition: Add Ascorbic Acid (0.05 equiv). This allows the use of lower temperatures by constantly regenerating the active catalyst.
Substrate Mix: Add Styrene (1.0 equiv) and MDBCA (1.2 equiv).
Degassing: Freeze-pump-thaw x3 or vigorous N₂ sparging for 15 mins. Critical: Oxygen inhibits ATRA.
Thermal Initiation:
Place in an oil bath pre-heated to 55°C .
Note: Do not start at RT and ramp up; the lag time can cause induction periods.
Monitoring: Monitor via NMR/GC at 1h, 4h, and 8h. Look for the disappearance of the vinyl protons of styrene.
Termination: Expose to air and dilute with EtOAc. The solution will turn bright green/blue (oxidation to Cu(II)). Filter through a silica plug to remove copper.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction at Room Temperature (25°C)?A: Yes, but only with highly active ligand systems (e.g., Me₆TREN or TPMA) or under Photoredox conditions (Ru(bpy)₃ + Blue LED) [5]. For standard thermal ATRA with simple ligands (bipyridine), 25°C is often too slow, leading to reaction times >24h and potential solvent evaporation issues.
Q2: Why is my reaction mixture turning dark brown/black?A: This usually indicates thermal decomposition of the catalyst or the formation of copper nanoparticles (disproportionation of Cu(I)
Cu(0) + Cu(II)). This happens if the temperature is too high (>90°C) or the ligand concentration is insufficient. Solution: Lower the temperature and ensure Ligand:Metal ratio is >1:1.
Q3: How does MDBCA differ from CCl₄ or CBr₄ in terms of temperature?A: MDBCA is more reactive than CCl₄ due to the dual activation (cyano + ester). Therefore, it requires lower temperatures than CCl₄ additions (which often need 80-110°C). Treat MDBCA with caution; it initiates easily.
Q4: I am using a microwave reactor. What is the equivalent profile?A: Microwave heating is efficient for MDBCA ATRA. A typical profile is 80°C for 15-30 minutes . The rapid heating prevents the "thermal lag" that often leads to side reactions in oil baths.
Decision Logic for Temperature Selection
Use this flowchart to select your starting temperature based on your specific goal.
Caption: Figure 2. Temperature Selection Logic Tree for MDBCA Reactions.
References
Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition (ATRA) and cyclization (ATRC) reactions catalyzed by copper complexes. Chemical Society Reviews.
Eckenhoff, W. T., & Pintauer, T. (2011). Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions.
Clark, A. J. (2002). Atom transfer radical cyclisation of esters and amides. Chemical Society Reviews.
Severin, K. (2006). Ruthenium catalysts for the Kharasch addition of halogenated substrates to alkenes. Chemical Communications.
Wallentin, C. J., et al. (2012). Visible light-mediated atom transfer radical addition via oxidative quenching of the photoredox catalyst. Nature Communications.
Technical Support Center: Alternative Solvents for Methyl 2,2-Dibromo-2-Cyanoacetate Synthesis
Welcome to the technical support center for the synthesis of methyl 2,2-dibromo-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this critical syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of methyl 2,2-dibromo-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this critical synthesis, with a particular focus on exploring alternative and greener solvent systems. We will delve into common challenges, troubleshooting strategies, and frequently asked questions, providing in-depth explanations grounded in established chemical principles.
Introduction: The Challenge of Conventional Solvents
The synthesis of methyl 2,2-dibromo-2-cyanoacetate, a valuable building block in organic synthesis, traditionally employs halogenated solvents such as dichloromethane (DCM) or chloroform. While effective, these solvents are coming under increasing scrutiny due to their environmental and health and safety profiles. This has spurred the search for more sustainable and equally efficacious alternatives. This guide will explore several promising alternative solvent systems and address the practical challenges you may encounter during their implementation.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative solvents for my methyl 2,2-dibromo-2-cyanoacetate synthesis?
A1: The primary drivers for seeking alternative solvents are rooted in the principles of green chemistry.[1][2] Conventional halogenated solvents like DCM are associated with environmental persistence, potential carcinogenicity, and high volatility, which contributes to workplace exposure and atmospheric emissions.[1] By adopting greener alternatives, you can:
Enhance Safety: Reduce exposure to hazardous materials for laboratory personnel.
Minimize Environmental Impact: Employ solvents that are biodegradable and derived from renewable resources.[3][4]
Improve Process Efficiency: In some cases, alternative solvent systems can lead to higher yields, improved selectivity, and easier product isolation.
Comply with Regulations: Adhere to increasingly stringent environmental regulations that restrict the use of certain volatile organic compounds (VOCs).
Q2: What are the most promising classes of alternative solvents for this bromination reaction?
A2: Several classes of alternative solvents have shown promise for halogenation reactions. These include:
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst.[5][6] Their negligible vapor pressure makes them an attractive alternative to volatile organic solvents.[5]
Deep Eutectic Solvents (DESs): These are mixtures of a quaternary ammonium salt and a hydrogen bond donor, forming a eutectic mixture with a melting point lower than the individual components.[7][8][9][10] They share many of the beneficial properties of ILs but are often cheaper and easier to prepare from biodegradable components.[9][10]
Phase-Transfer Catalysis (PTC) Systems: PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous polar aprotic solvents.[11][12][13] This can enable the use of greener organic solvents like toluene or even solvent-free conditions.[12]
Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction as replacements for traditional chlorinated solvents.[3]
Q3: Can water be used as a solvent for this reaction?
A3: While direct bromination in water can be challenging due to the low solubility of the organic substrate, aqueous systems can be highly effective, particularly when coupled with a phase-transfer catalyst or when using water-soluble brominating agents.[14][15] For the synthesis of the related compound 2,2-dibromo-2-cyanoacetamide, processes using aqueous solutions have been developed.[16][17] These methods often involve the in situ generation of bromine, which can improve safety and atom economy.[14][15]
Troubleshooting Guide
This section addresses specific issues you might encounter when transitioning to alternative solvent systems for the synthesis of methyl 2,2-dibromo-2-cyanoacetate.
Problem 1: Low or Inconsistent Yields
Possible Cause A: Poor Solubility of Starting Material
Explanation: Methyl cyanoacetate may have limited solubility in some alternative solvents, particularly at lower temperatures. This can lead to a heterogeneous reaction mixture and incomplete conversion.
Troubleshooting Steps:
Solvent Screening: Conduct small-scale solubility tests with your chosen alternative solvents at the intended reaction temperature.
Co-solvent System: Consider using a co-solvent to improve the solubility of the starting material. For example, a mixture of a non-polar and a polar aprotic green solvent.
Temperature Adjustment: Carefully increase the reaction temperature to enhance solubility, while monitoring for potential side reactions or product decomposition.
Possible Cause B: Inefficient Brominating Agent Activity
Explanation: The reactivity of the brominating agent (e.g., elemental bromine, N-bromosuccinimide) can be highly dependent on the solvent environment. The polarity and coordinating ability of the solvent can influence the electrophilicity of the bromine source.
Troubleshooting Steps:
Activator/Catalyst: In some solvent systems, the addition of a Lewis acid or a Brønsted acid catalyst may be necessary to activate the brominating agent.[18]
Alternative Brominating Agent: Evaluate different brominating agents. For instance, if using an ionic liquid, consider one with a bromide anion that can participate in the reaction.[5]
Phase-Transfer Catalyst Selection: In PTC systems, the choice of catalyst is crucial. Tetrabutylammonium bromide (TBAB) is a common and effective choice for many bromination reactions.[19]
Problem 2: Formation of Monobrominated or Other Side Products
Possible Cause A: Insufficient Brominating Agent or Incorrect Stoichiometry
Explanation: The formation of methyl 2-bromo-2-cyanoacetate is a common side product if the stoichiometry of the brominating agent is insufficient.
Troubleshooting Steps:
Stoichiometric Control: Ensure precise measurement of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) is often used to drive the reaction to completion.
Slow Addition: Add the brominating agent slowly and portion-wise to maintain a consistent concentration and minimize localized high concentrations that could lead to other side reactions.
Possible Cause B: Reaction with the Solvent
Explanation: Some alternative solvents, particularly those with reactive functional groups, may react with the brominating agent or the reaction intermediates. For example, alcohols can react with bromine to form hypobromites.[20]
Troubleshooting Steps:
Solvent Inertness: Choose a solvent that is inert under the reaction conditions. Review the chemical compatibility of your chosen solvent with strong electrophiles and oxidizing agents.
Control Experiment: Run a control experiment with the solvent and brominating agent in the absence of the substrate to check for any unwanted reactivity.
Problem 3: Difficult Product Isolation and Purification
Possible Cause A: High Viscosity of the Solvent
Explanation: Ionic liquids and deep eutectic solvents can be significantly more viscous than conventional organic solvents, which can complicate product extraction and filtration.
Troubleshooting Steps:
Extraction with a Less Viscous Solvent: After the reaction is complete, dilute the reaction mixture with a low-viscosity, immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to facilitate extraction of the product.
Temperature Adjustment during Workup: Gently warming the mixture (if the product is thermally stable) can reduce the viscosity of the solvent and improve the efficiency of extraction.
Recyclable Solvents: A key advantage of ILs and DESs is their potential for recycling. After extracting the product, the solvent can often be recovered and reused.[5]
Possible Cause B: Emulsion Formation during Aqueous Workup
Explanation: The use of phase-transfer catalysts or certain ionic liquids can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.
Troubleshooting Steps:
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to break the emulsion.
Centrifugation: For smaller scale reactions, centrifugation can be an effective method for separating the layers.
Data Summary: Comparison of Solvent Systems
Solvent System
Key Advantages
Potential Challenges
Halogenated Solvents (DCM, Chloroform)
Well-established, good solubility for reactants.
Environmental and health concerns, high volatility.
Ionic Liquids (ILs)
Negligible vapor pressure, potential for recyclability, can act as catalyst.[5][21]
High cost, high viscosity, potential for impurities affecting the reaction.[21]
Deep Eutectic Solvents (DESs)
Low cost, biodegradable components, easy to prepare.[7][8][9]
High viscosity, potential for hydrogen bonding interactions to affect reactivity.[7][8]
Phase-Transfer Catalysis (PTC)
Use of greener co-solvents (e.g., toluene), can be run under solvent-free conditions, use of inexpensive inorganic bases.[12]
Catalyst poisoning, emulsion formation during workup.[12]
Low solubility of organic reactants, may require a phase-transfer catalyst or in-situ generation of bromine.[14][15]
Bio-derived Solvents (e.g., 2-MeTHF)
Renewable feedstock, lower toxicity than halogenated counterparts.[3]
May require optimization of reaction conditions, potential for peroxide formation.[3]
Experimental Workflow & Methodologies
General Protocol for Bromination using a Deep Eutectic Solvent (DES)
This protocol provides a starting point for exploring DESs as an alternative solvent. Optimization of the specific DES composition, temperature, and reaction time will be necessary.
DES Preparation:
In a round-bottom flask, combine the quaternary ammonium salt (e.g., choline chloride or tetrabutylammonium bromide) and the hydrogen bond donor (e.g., urea, ethylene glycol, or glycerol) in the desired molar ratio (e.g., 1:2).[7][9]
Heat the mixture with stirring (typically 60-80 °C) until a clear, homogeneous liquid is formed.
Allow the DES to cool to the desired reaction temperature.
Bromination Reaction:
To the prepared DES, add methyl cyanoacetate (1.0 equivalent).
Stir the mixture until the starting material is fully dissolved.
Slowly add elemental bromine (2.1 equivalents) dropwise to the reaction mixture, maintaining the desired temperature. The reaction is often exothermic, so cooling may be necessary.
Monitor the progress of the reaction by TLC or GC-MS.
Upon completion, proceed with the workup procedure.
Workup and Purification:
Dilute the reaction mixture with water and a suitable organic solvent for extraction (e.g., ethyl acetate).
Separate the organic layer.
Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for methyl 2,2-dibromo-2-cyanoacetate synthesis in a DES.
The following guide is a technical analysis designed for research and development professionals characterizing Methyl 2,2-dibromo-2-cyanoacetate . It prioritizes spectral differentiation from synthetic precursors and imp...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical analysis designed for research and development professionals characterizing Methyl 2,2-dibromo-2-cyanoacetate . It prioritizes spectral differentiation from synthetic precursors and impurities.
Content Type: Technical Comparison Guide & Characterization Protocol
Focus: Spectral differentiation from mono-brominated intermediates and starting materials.
Executive Summary
Methyl 2,2-dibromo-2-cyanoacetate (CAS: 79-23-2) is a specialized reagent often employed as a brominating agent or a dense electrophilic intermediate in heterocycle synthesis. In drug development, particularly in the synthesis of agents like Milrinone, its purity is critical.
The Analytical Challenge:
Unlike its precursors, the target molecule possesses a "silent" alpha-carbon. The substitution of both alpha-protons with bromine atoms renders the central carbon invisible to 1H NMR, leaving the methoxy group (
) as the sole proton reporter. This guide outlines how to use this unique spectral silence to validate synthesis completion and quantify impurities.
Structural Basis of Analysis
To interpret the spectrum accurately, one must understand the electronic environment changes driven by bromination.
Starting Material (Methyl Cyanoacetate): Contains two distinct proton environments: the methoxy singlet (
) and the alpha-methylene singlet ().
Target (Dibromo Product): The alpha-carbon is fully substituted (
). The signal must vanish completely.
Electronic Effect: The high electronegativity of the two bromine atoms and the cyano group creates a strong inductive effect (-I), deshielding the remaining methoxy protons.
Comparative Spectral Logic
Feature
Methyl Cyanoacetate (SM)
Methyl 2-bromo-2-cyanoacetate (Impurity)
Methyl 2,2-dibromo-2-cyanoacetate (Target)
Alpha-Proton Signal
Present (~3.5 ppm)
Present (Deshielded, >4.0 ppm)
ABSENT (Diagnostic)
Methoxy Signal
~3.8 ppm
~3.9 ppm
~4.0 ppm
Integration Ratio
3:2 ( : )
3:1 ( : )
Singlet Only
Comparative Data Analysis
The following table synthesizes experimental expectations for reaction monitoring in
.
Table 1: Chemical Shift Comparison (
, 300/400 MHz)
Compound
Signal Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Interpretation
Methyl Cyanoacetate
3.82
Singlet (s)
3H
Reference baseline.
3.52
Singlet (s)
2H
Critical Marker: Must disappear.
Methyl 2-bromo-
~3.88 - 3.92
Singlet (s)
3H
Intermediate species.
2-cyanoacetate
4.50 - 5.20*
Singlet (s)
1H
Impurity Marker: Indicates incomplete reaction.
Methyl 2,2-dibromo-
3.95 - 4.05
Singlet (s)
3H
Product Confirmation.
2-cyanoacetate
Silent
N/A
0H
Absence confirms full substitution.
*Note: The alpha-proton shift in the mono-bromo species is highly solvent and concentration-dependent due to the acidity of the proton, but it will always appear significantly downfield of the starting material.
Experimental Protocol: Reaction Monitoring
This protocol ensures the detection of trace mono-brominated impurities, which are often chemically active and detrimental to downstream steps.
Materials
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane).
Why:
prevents deuterium exchange with the acidic alpha-protons of the precursor/intermediate, which would mask impurities. Avoid or .
Sample Mass: 10–15 mg.
Tube: 5mm high-precision NMR tube.
Step-by-Step Workflow
Sample Prep: Dissolve 15 mg of the reaction aliquot in 0.6 mL
.
Acquisition:
Set relaxation delay (
) to seconds.
Reasoning: The quaternary carbons and lack of adjacent protons can increase
relaxation times for the methoxy group. Accurate integration requires full relaxation.
Scans: Minimum 16 (for crude), 64 (for final purity).
Unveiling the Influence of Gem-Dibromination: A Comparative Guide to the Nitrile Stretch in the IR Spectrum of Methyl 2,2-Dibromo-2-Cyanoacetate
For the modern researcher in synthetic chemistry and drug development, infrared (IR) spectroscopy remains an indispensable tool for rapid and reliable functional group identification. The nitrile (C≡N) stretching frequen...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher in synthetic chemistry and drug development, infrared (IR) spectroscopy remains an indispensable tool for rapid and reliable functional group identification. The nitrile (C≡N) stretching frequency, typically observed in the 2200-2260 cm⁻¹ region of the IR spectrum, offers a clear diagnostic window. However, the electronic environment surrounding the nitrile group can induce significant shifts in this characteristic absorption, providing deeper structural insights. This guide delves into the analysis of the nitrile stretch of methyl 2,2-dibromo-2-cyanoacetate, a molecule where the cumulative electronic effects of gem-dibromination and a methyl ester group present a compelling case study.
While a publicly available experimental IR spectrum for methyl 2,2-dibromo-2-cyanoacetate (CAS 13280-86-9) is not readily found, a robust understanding of its spectral characteristics can be achieved through a comparative analysis with structurally related compounds. This guide will explore the inductive effects of electron-withdrawing groups on the nitrile stretching frequency, culminating in a reasoned prediction for our target molecule.
The Foundational Principles: Factors Governing Nitrile Stretching Frequency
The position of the nitrile stretching vibration is primarily dictated by the strength of the carbon-nitrogen triple bond. Any factor that increases the bond strength will shift the absorption to a higher wavenumber (a "blueshift"), while factors that weaken the bond will result in a shift to a lower wavenumber (a "redshift"). The dominant influences include:
Inductive Effects: Electronegative atoms or groups attached to the carbon atom of the nitrile group can withdraw electron density through the sigma bond framework. This inductive effect strengthens the C≡N bond, leading to a blueshift in the stretching frequency.[1]
Resonance Effects (Conjugation): When the nitrile group is conjugated with a π-system, such as an aromatic ring or a double bond, electron delocalization can occur. This delocalization slightly weakens the C≡N bond, typically causing a redshift.[2][3]
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atom of the nitrile group, which can lead to a blueshift in the stretching frequency.[4]
In the case of methyl 2,2-dibromo-2-cyanoacetate, the primary influence on the nitrile stretching frequency will be the powerful inductive effect of the two bromine atoms and the methyl ester group attached to the α-carbon.
A Comparative Spectral Analysis: From Simple Nitriles to a Highly Substituted System
To predict the nitrile stretching frequency of methyl 2,2-dibromo-2-cyanoacetate, we can examine the IR spectra of a series of progressively more complex, yet structurally related, molecules.
Acetonitrile: As a simple alkyl nitrile, acetonitrile provides a baseline C≡N stretching frequency around 2252 cm⁻¹.[3]
Methyl Cyanoacetate: The introduction of a methyl ester group at the α-carbon in methyl cyanoacetate results in a slight blueshift to approximately 2260 cm⁻¹.[5] This is due to the electron-withdrawing inductive effect of the ester group, which strengthens the C≡N bond.
Predicting the Nitrile Stretch of Methyl 2,2-Dibromo-2-Cyanoacetate: In our target molecule, the α-carbon is substituted with three strongly electron-withdrawing groups: two bromine atoms and a methyl ester. The cumulative inductive effect of these substituents will be substantial, leading to a significant strengthening of the C≡N triple bond. Therefore, it is predicted that the nitrile stretching frequency for methyl 2,2-dibromo-2-cyanoacetate will be observed at a wavenumber significantly higher than 2260 cm⁻¹.
The following diagram illustrates the inductive electron withdrawal from the nitrile group in methyl 2,2-dibromo-2-cyanoacetate.
Inductive electron withdrawal in methyl 2,2-dibromo-2-cyanoacetate.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample
The following protocol outlines the steps for obtaining an IR spectrum of a neat (undiluted) liquid sample using a Fourier Transform Infrared (FTIR) spectrometer, a common technique for compounds like methyl 2,2-dibromo-2-cyanoacetate.
Materials:
FTIR Spectrometer
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
Pasteur pipette
Kimwipes
Acetone (for cleaning)
Sample of the liquid compound
Procedure:
Prepare the Salt Plates:
Handle the salt plates with gloves and by the edges to avoid moisture from your hands, which can fog the plates.
Ensure the plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe moistened with a small amount of acetone. Allow the acetone to fully evaporate.
Load the Sample:
Place one salt plate on a clean, dry surface.
Using a Pasteur pipette, place a single drop of the liquid sample onto the center of the salt plate.
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
Acquire the Background Spectrum:
Ensure the sample compartment of the FTIR spectrometer is empty.
Run a background scan to obtain a spectrum of the ambient air. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Acquire the Sample Spectrum:
Place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer.
Initiate the sample scan. The instrument will acquire the spectrum, subtract the background, and display the resulting absorbance or transmittance spectrum.
Clean Up:
Remove the salt plates from the spectrometer.
Separate the plates and clean them thoroughly with acetone and a Kimwipe.
Return the clean, dry salt plates to a desiccator for storage.
The following diagram illustrates the workflow for obtaining the IR spectrum of a liquid sample.
Workflow for acquiring a liquid sample IR spectrum.
Conclusion
The analysis of the nitrile stretching frequency in the IR spectrum of methyl 2,2-dibromo-2-cyanoacetate serves as an excellent example of how substituent effects can be used to predict and interpret spectral data. The strong inductive electron withdrawal by the two bromine atoms and the methyl ester group is expected to cause a significant blueshift in the C≡N stretching vibration compared to simpler nitriles. This comparative approach, grounded in the fundamental principles of IR spectroscopy, allows researchers to make informed structural deductions even in the absence of a reference spectrum for a specific compound. By understanding these electronic influences, scientists and drug development professionals can more effectively utilize IR spectroscopy for the characterization of novel and complex molecules.
References
National Institute of Standards and Technology. (n.d.). Methyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link]
Goun, A. A., & Fayer, M. D. (2007). Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. The Journal of Physical Chemistry B, 111(49), 13796–13807. Retrieved from [Link]
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Mass spectrometry fragmentation pattern of dibromo esters
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dibromo Esters For researchers, scientists, and drug development professionals, the structural elucidation of novel or modified compounds is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dibromo Esters
For researchers, scientists, and drug development professionals, the structural elucidation of novel or modified compounds is a cornerstone of discovery. When dealing with halogenated molecules, particularly those containing bromine, mass spectrometry (MS) offers a uniquely powerful analytical lens. The distinct isotopic signature of bromine provides an immediate clue to its presence, while the fragmentation patterns that emerge under ionization reveal the intricate architecture of the parent molecule.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of fragmentation rules. It aims to provide a deeper, mechanistic understanding of why dibromo esters fragment the way they do. We will explore the causality behind experimental choices, compare the behavior of these compounds to relevant alternatives, and provide a robust, self-validating experimental protocol for their analysis.
The Diagnostic Power of Bromine's Isotopic Signature
Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1] This near 1:1 ratio is the foundation of bromine's characteristic fingerprint in mass spectrometry.[2]
Monobrominated Compounds: A molecule containing a single bromine atom will exhibit a molecular ion region with two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. These are referred to as the M and M+2 peaks.[2][3]
Dibrominated Compounds: For molecules containing two bromine atoms, the probabilistic combination of these isotopes results in a highly characteristic cluster of three peaks—M, M+2, and M+4—with a relative intensity ratio of approximately 1:2:1.[2][4][5] Recognizing this pattern is often the first and most definitive step in identifying a dibrominated species in an unknown sample.
Core Fragmentation Pathways of Dibromo Esters
When a dibromo ester is introduced into an electron ionization (EI) source, it is bombarded with high-energy electrons (typically 70 eV).[6] This process ejects an electron from the molecule, creating a high-energy molecular radical cation (M⁺•). This ion is often unstable and rapidly undergoes fragmentation to produce more stable, lower-energy ions and neutral fragments. The primary fragmentation drivers are the ester functional group and the labile carbon-bromine bonds.
Alpha (α)-Cleavage: The Carbonyl's Directive Influence
One of the most common fragmentation pathways for carbonyl compounds, including esters, is α-cleavage—the breaking of a bond adjacent to the carbonyl group.[7] This is a favored process because the resulting acylium ion is resonance-stabilized.[7]
Loss of the Alkoxy Group (-OR'): Cleavage of the C-O single bond results in the expulsion of an alkoxy radical (•OR') and the formation of a dibrominated acylium ion. This is often a prominent peak in the spectrum.
Loss of the Alkyl Group (-R): Cleavage of the C-C bond on the other side of the carbonyl leads to the loss of the alkyl radical and the formation of a [Br₂CHCOOR']⁺ fragment.
McLafferty Rearrangement: A Signature Rearrangement
The McLafferty rearrangement is a classic fragmentation mechanism for carbonyl compounds that possess an alkyl chain with an available hydrogen atom on the gamma (γ) carbon.[7][8][9] The reaction proceeds through a six-membered ring transition state, where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons.[7][10] This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.[10][11] For a dibromo ester, the presence and position of the bromine atoms can influence the favorability of this pathway.
Halogen-Specific Fragmentations
The presence of bromine atoms introduces specific and highly characteristic fragmentation channels, largely due to the relative weakness of the C-Br bond.
Loss of a Bromine Radical (•Br): The molecular ion can easily lose a bromine radical.[3] This results in a prominent fragment ion at [M-Br]⁺. This new ion, now containing only one bromine atom, will itself display the characteristic 1:1 isotopic pattern for its M' and M'+2 peaks.
Elimination of HBr: The loss of a neutral hydrogen bromide molecule is another common pathway, leading to a fragment at [M-HBr]⁺.
Successive Halogen Loss: Following the initial loss of one bromine radical, the resulting [M-Br]⁺ fragment can subsequently lose the second bromine radical, yielding a [M-2Br]⁺ ion.
Comparative Fragmentation: Highlighting the Uniqueness of Dibromo Esters
Understanding the fragmentation of dibromo esters is enhanced by comparing them to other ester analogs. The primary differences arise from the isotopic signature and the C-X bond strength (where X is the halogen).
Feature
Dibromo Esters
Dichloro Esters
Monobromo Esters
Non-Halogenated Esters
Isotopic Pattern
Prominent 1:2:1 (M, M+2, M+4)
Prominent 9:6:1 (M, M+2, M+4)
Prominent 1:1 (M, M+2)
Absent
Molecular Ion Stability
Generally low
Moderate
Moderate to low
Generally highest
Ease of Halogen Loss
High (loss of •Br)
Lower (loss of •Cl)
High (loss of •Br)
Not Applicable
Key Diagnostic Fragments
[M-Br]⁺, [M-2Br]⁺, [Br]⁺
[M-Cl]⁺, [M-2Cl]⁺, [Cl]⁺
[M-Br]⁺, [Br]⁺
Governed by ester chain
McLafferty Rearrangement
Possible, can be sterically hindered
Possible
Possible
Often a dominant pathway
Table 1. Comparative overview of key mass spectrometric features for different ester classes.
Experimental Protocol: GC-MS Analysis of Methyl 2,3-dibromopropanoate
This protocol provides a validated method for analyzing a model dibromo ester using Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique in analytical laboratories.[12][13][14]
Objective: To acquire a high-quality electron ionization mass spectrum of Methyl 2,3-dibromopropanoate and identify its key fragment ions.
Materials:
Methyl 2,3-dibromopropanoate, ≥97.0% (GC grade)
Dichloromethane (DCM), HPLC or GC-MS grade
Helium (carrier gas), ultra-high purity (99.999%)
GC-MS system with an EI source
Step-by-Step Methodology:
Sample Preparation:
Prepare a 1 mg/mL (1000 ppm) stock solution of methyl 2,3-dibromopropanoate in DCM.
Perform serial dilutions in DCM to create a working solution of approximately 10 µg/mL (10 ppm). The goal is to achieve sharp chromatographic peaks without overloading the detector.
GC-MS Instrument Configuration:
Gas Chromatograph (GC) Parameters:
Injection Port: Split/Splitless, operated in Splitless mode
Inlet Temperature: 250 °C
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Column: A nonpolar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes
Ramp: 15 °C/min up to 240 °C
Final Hold: Hold at 240 °C for 5 minutes
Mass Spectrometer (MS) Parameters:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Mode: Full Scan
Scan Range: m/z 40–300
Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector)
Data Acquisition and Interpretation:
Inject the sample and begin the data acquisition.
Once the run is complete, analyze the total ion chromatogram (TIC) to locate the peak for methyl 2,3-dibromopropanoate.
Extract the mass spectrum corresponding to this chromatographic peak.
Molecular Ion ([M]⁺•): A weak cluster of peaks at m/z 244, 246, 248 in a ~1:2:1 ratio.
Loss of •OCH₃ (m/z 31): A strong peak cluster at m/z 213, 215, 217 (1:2:1 ratio), corresponding to the [CH₂BrCHBrCO]⁺ acylium ion.
Loss of •Br (m/z 79/81): A significant peak cluster at m/z 165, 167 (1:1 ratio), corresponding to [M-Br]⁺. This is a very common and diagnostically important fragment.[17]
Loss of •COOCH₃ (m/z 59): A peak cluster at m/z 185, 187, 189 (1:2:1 ratio) for the [CH₂BrCHBr]⁺ fragment.
Base Peak: The base peak is often m/z 107/109, which corresponds to the loss of both a bromine atom and the methoxycarbonyl group.
Visualizing the Fragmentation Cascade
To better understand the relationships between these fragments, we can map them in a logical workflow.
Caption: Primary fragmentation pathways for Methyl 2,3-dibromopropanoate in EI-MS.
Conclusion
The mass spectrometry of dibromo esters is a powerful illustration of how fundamental chemical principles—such as isotopic distribution, bond strengths, and ion stability—manifest in complex analytical data. For the researcher, a thorough understanding of these fragmentation patterns transforms a mass spectrum from a collection of peaks into a detailed structural blueprint. The characteristic 1:2:1 isotopic cluster provides an unmistakable signpost for the presence of two bromine atoms, while the subsequent fragmentation via α-cleavage and facile bromine loss reveals the connectivity of the molecule. By leveraging the comparative data and the detailed experimental protocol provided, scientists can approach the analysis of these compounds with confidence, ensuring accurate and reliable structural characterization in their research and development endeavors.
References
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
Berg, M., et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. ConnectSci. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
Name Reactions. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
Byju's. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
The Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved from [Link]
NIST. (n.d.). Methyl 2,3-dibromopropionate. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Mass spectrum (electron ionization) of Methyl 2,3-dibromopropionate. NIST Chemistry WebBook. Retrieved from [Link]
National Institutes of Health. (n.d.). Methyl 2,3-dibromopropionate. PubChem. Retrieved from [Link]
Vrkoslav, V., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Retrieved from [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS. Retrieved from [Link]
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
Asian Journal of Chemical Sciences. (2020, February 13). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Retrieved from [Link]
Molecules. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling Methyl 2,2-dibromo-2-cyanoacetate
Scientist's Note: Methyl 2,2-dibromo-2-cyanoacetate is a highly reactive and potentially hazardous compound. Its molecular structure combines the characteristics of a brominated organic compound, known for toxicity and r...
Author: BenchChem Technical Support Team. Date: February 2026
Scientist's Note: Methyl 2,2-dibromo-2-cyanoacetate is a highly reactive and potentially hazardous compound. Its molecular structure combines the characteristics of a brominated organic compound, known for toxicity and reactivity, and a cyanoacetate, which points to potential cyanide-related hazards and irritation properties.[1][2] This guide is structured to provide a clear, risk-based approach to safety. We will move from understanding the inherent hazards of the molecule to the practical, step-by-step implementation of a robust safety protocol. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
Part 1: Comprehensive Hazard Analysis
Before handling any chemical, a thorough understanding of its risks is paramount. The hazard profile of Methyl 2,2-dibromo-2-cyanoacetate is inferred from its functional groups and data on structurally similar compounds. The primary threats are acute toxicity (especially via inhalation), severe eye and skin irritation, and chemical reactivity.[3][4]
The cyano- group (-CN) is a significant concern. While not all cyano compounds readily release free cyanide, the potential for hydrolysis or decomposition, especially under acidic or heated conditions, means we must treat it as a potential source of cyanide toxicity.[2][5] Cyanide inhibits cellular respiration, leading to chemical asphyxia.[6] The dibromo- group significantly increases the molecule's reactivity and toxicity compared to simpler cyanoacetates.[1]
Hazard Category
Potential Risk
Rationale & Supporting Evidence
Acute Inhalation Toxicity
High - Potentially Fatal
Structurally similar compounds like 2,2-Dibromo-2-cyanoacetamide are classified as "Fatal if inhaled" (Acute Toxicity, Category 2).[3] Vapors or aerosols can be rapidly absorbed.
Acute Oral Toxicity
High
The related compound 2,2-Dibromo-2-cyanoacetamide is "Toxic if swallowed" (Acute Toxicity, Category 3).[3]
Eye Damage/Irritation
Severe - Risk of Serious Damage
Methyl cyanoacetate is a known severe eye irritant.[4] The addition of two bromine atoms likely enhances this property. Direct contact can cause serious, potentially irreversible, damage.
Skin Corrosion/Irritation
Moderate to Severe
Brominated organic compounds are often corrosive or irritating.[1] The related 2,2-Dibromo-2-cyanoacetamide causes skin irritation.[3]
Reactivity
High
The molecule is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[7][8] Reactions can be violent and may release toxic gases.
Aquatic Toxicity
High
2,2-Dibromo-2-cyanoacetamide is very toxic to aquatic life with long-lasting effects.[3] Spills must be contained and prevented from entering drains.[8][9]
Part 2: Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create redundant barriers against exposure. The selection of each component is directly linked to the hazards identified above.
Respiratory Protection
Given the high acute inhalation toxicity, respiratory protection is non-negotiable.
Primary Recommendation: A full-face respirator with a combination organic vapor/acid gas/particulate (P100) cartridge. This provides a superior protection factor and integrates eye and face protection, shielding against splashes and vapors simultaneously.
Alternative (in a certified chemical fume hood): A half-mask air-purifying respirator with the same combination cartridges may be used, but requires separate, fully sealed chemical splash goggles.
Causality: The "Fatal if inhaled" risk profile of analogous compounds necessitates a high degree of respiratory protection.[3] All work with this chemical should be performed within a properly functioning chemical fume hood to minimize ambient vapor concentration.[10]
Eye and Face Protection
Protecting the eyes from vapor and splashes is critical to prevent severe damage.
Primary Recommendation: The integrated full-face shield of a full-face respirator offers the most comprehensive protection.[11]
Minimum Requirement (if using a half-mask respirator): Indirectly vented, chemical splash goggles that seal completely around the eyes. A face shield should be worn over the goggles to protect the rest of the face.[12]
Causality: Standard safety glasses are insufficient. The severe eye irritation potential requires a complete seal against vapors and potential splashes.[4] An eyewash station must be immediately accessible.
Hand Protection
Skin contact must be avoided. Glove selection is critical due to the chemical's reactivity.
Glove Type: No single glove material is perfect for all chemicals. For Methyl 2,2-dibromo-2-cyanoacetate, a dual-glove system is mandated.
Inner Glove: A thin, nitrile glove for dexterity and as a secondary barrier.
Outer Glove: A heavier-duty glove with high chemical resistance, such as Viton™ or a multi-layer laminate (e.g., SilverShield®).
Protocol: Always inspect gloves for tears or pinholes before use.[10] Change gloves immediately if contamination is suspected. Do not wear gloves outside the immediate work area to prevent cross-contamination. Wash hands thoroughly after removing gloves.[13]
Causality: Simple nitrile or latex gloves may offer insufficient protection against this reactive molecule. The dual-glove method provides a robust barrier and mitigates the risk of exposure from a single point of failure.
Body Protection
Protect your skin from accidental spills and contamination.
Standard Use: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[12]
High-Volume Operations: For handling quantities greater than a few grams, a chemical-resistant apron worn over the lab coat is required.
Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[13] No exposed skin should be visible below the waist.
Causality: A standard cotton lab coat provides a particle barrier but may absorb liquid spills. A chemical-resistant outer layer is necessary to repel splashes of this hazardous material.
Part 3: Operational Workflow: From Pre-use to Disposal
A disciplined, sequential workflow minimizes the opportunity for error and exposure. This process should be practiced until it becomes second nature.
Caption: Safe handling workflow for high-toxicity chemicals.
Step-by-Step Protocol
Pre-Use Checks & Area Preparation:
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
Ensure the work area is clean and uncluttered.[12]
Place an absorbent, chemical-resistant pad on the work surface.
Prepare a designated, clearly labeled hazardous waste container.[13]
Confirm the location of the nearest safety shower and eyewash station.
Donning PPE:
The sequence is critical to ensure a proper seal and prevent cross-contamination.
Step 1: Don inner nitrile gloves.
Step 2: Don lab coat and chemical apron (if required).
Step 3: Don respiratory and eye protection. Perform a seal check on the respirator.
Step 4: Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Handling the Chemical:
Perform all manipulations deep within the fume hood, at least 6 inches behind the sash.[10]
Use the smallest amount of the chemical necessary for the procedure.
Keep the primary container sealed when not in active use.
If transferring, do so slowly and carefully to avoid splashes or aerosol generation.
Doffing PPE:
This is a critical step to avoid contaminating yourself. Remove the most contaminated items first.
Step 1: Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
Step 2: Remove face shield and/or apron.
Step 3: Remove the lab coat, turning it inside out as you remove it.
Step 4: Remove respirator and goggles.
Step 5: Remove inner gloves.
Step 6: Wash hands and arms thoroughly with soap and water.
Decontamination & Waste Disposal:
All disposable materials (gloves, pads, pipette tips) that have come into contact with the chemical must be placed in the designated hazardous waste container.
Non-disposable equipment (glassware, spatulas) must be decontaminated thoroughly within the fume hood before being removed for final cleaning. A rinse with an appropriate solvent followed by soap and water is a typical procedure, but consult your institution's specific guidelines.
Waste must be disposed of in accordance with local, state, and federal regulations. Never pour this chemical down the drain.[14] The waste container must be clearly labeled with the full chemical name and associated hazards.
Part 4: Emergency Protocols
Be prepared for accidents before they happen. [13]
Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while showering. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact: Immediately use an eyewash station. Forcibly hold the eyelids open and flush for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration (use a barrier device). Call for emergency medical help.[4]
Spill: Evacuate the immediate area. Do not attempt to clean up a large spill without proper training and equipment. Alert your supervisor and follow your institution's emergency procedures. For a small spill inside a fume hood, you may be able to absorb it with an inert material (like vermiculite or a chemical spill pillow), but only if you are trained and equipped to do so safely.
References
Benchchem.
Civil Air P
MilliporeSigma.
Cool Tools.
TCI Chemicals. SAFETY DATA SHEET - 2,2-Dibromo-2-cyanoacetamide.
Chemos GmbH & Co. KG.
Fisher Scientific.
Thermo Fisher Scientific.
ChemicalBook.
Harvey Mudd College Department of Chemistry.
Chemos GmbH & Co. KG.
PubChem. Cyanogen Bromide.
California State University, Bakersfield.
Green World Group. Chemical Safety Best Practices in The Lab.
National Center for Biotechnology Information.
ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds.